molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7

tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Cat. No.: B112094
CAS No.: 171049-35-7
M. Wt: 268.39 g/mol
InChI Key: NERBLCVCQKXTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [4,4'-bipiperidine]-1-carboxylate (CAS 171049-35-7) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C15H28N2O2 and a molecular weight of 268.40, features a bipiperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in multi-step synthetic routes . The Boc group serves as a protective moiety for the secondary amine, allowing for selective reactions on other parts of the molecule under a wide range of conditions, and can be readily removed under acidic conditions when needed. As a key intermediate, its primary research application lies in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. The bipiperidine core is a privileged structure found in biologically active compounds, and this specific reagent enables researchers to efficiently incorporate this scaffold into target molecules. For optimal product stability, it is recommended to be stored sealed in a dry environment, and at a cool temperature of 2-8°C, protected from light . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERBLCVCQKXTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471831
Record name tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171049-35-7
Record name tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-BIPIPERIDINE, 1-BOC PROTECTED
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl [4,4'-bipiperidine]-1-carboxylate, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bipiperidine scaffold is a key structural motif in the design of various therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of this compound.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental values are readily available, others, such as the melting point and specific solubility data, are not extensively reported in the public domain.

PropertyValue
CAS Number 171049-35-7[1]
Molecular Formula C15H28N2O2[1]
Molecular Weight 268.39 g/mol [1]
Boiling Point 363 °C[1]
Flash Point 173 °C[1]
Density 1.028 g/cm³[1]
Melting Point Not explicitly reported in search results.
Solubility Not explicitly reported in search results. Based on structurally similar compounds, it is likely to be soluble in organic solvents like dichloromethane, chloroform, and methanol.
Appearance Likely a white to off-white solid.

Synthesis and Experimental Workflow

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source from the conducted searches. However, based on standard organic chemistry principles and synthetic strategies for similar N-Boc protected amines, a plausible two-step synthesis can be inferred starting from 4,4'-bipiperidine.

Inferred Synthesis Protocol:

Step 1: Boc Protection of 4,4'-Bipiperidine

This reaction involves the protection of one of the secondary amine groups of 4,4'-bipiperidine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O.

  • Materials: 4,4'-bipiperidine, Di-tert-butyl dicarbonate ((Boc)2O), Triethylamine (TEA) or another suitable base, Dichloromethane (DCM) or a similar aprotic solvent.

  • Procedure:

    • Dissolve 4,4'-bipiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution to act as a base.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a mild aqueous acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

The crude product from Step 1 will likely be a mixture of the desired mono-Boc protected product, the di-Boc protected byproduct, and unreacted starting material. Purification is essential to isolate the target compound.

  • Materials: Crude product from Step 1, Silica gel, Eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Procedure:

    • Prepare a silica gel column for flash chromatography.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Load the dissolved crude product onto the silica gel column.

    • Elute the column with an appropriate solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Below is a Graphviz diagram illustrating the inferred experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 4,4'-Bipiperidine step1 Dissolve in DCM with Triethylamine start->step1 step2 Cool to 0°C step1->step2 step3 Add (Boc)2O in DCM step2->step3 step4 React at Room Temperature step3->step4 workup Aqueous Workup and Extraction step4->workup purification Silica Gel Chromatography workup->purification product Product: tert-Butyl [4,4'-bipiperidine]-1-carboxylate purification->product

Caption: Inferred workflow for the synthesis of this compound.

Role as a Chemical Intermediate

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications to be selectively performed on the unprotected secondary amine of the second piperidine ring. Following these modifications, the Boc group can be easily removed under acidic conditions to reveal the second nitrogen for further functionalization, if required. This strategic protection and deprotection scheme is fundamental in the synthesis of complex, multi-functional molecules.

The following Graphviz diagram illustrates the logical relationship of this compound as a key intermediate.

G cluster_intermediate Role as a Chemical Intermediate intermediate tert-Butyl [4,4'-bipiperidine]-1-carboxylate functionalization Selective Functionalization of unprotected NH group intermediate->functionalization deprotection Boc Deprotection (Acidic Conditions) functionalization->deprotection final_product Complex Bioactive Molecule functionalization->final_product further_functionalization Further Functionalization of newly exposed NH group deprotection->further_functionalization further_functionalization->final_product

Caption: Logical workflow demonstrating the utility of the target compound as an intermediate.

Analytical Characterization

While specific spectral data for this compound were not found in the conducted searches, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, and a series of multiplets for the piperidine ring protons. The chemical shifts of the protons on the Boc-protected ring would differ from those on the unprotected ring.

    • ¹³C NMR: Expected signals would include those for the tert-butyl group (quaternary and methyl carbons), and distinct sets of signals for the carbons of the two different piperidine rings.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the urethane carbonyl group (C=O) would be expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the unprotected secondary amine would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]+.

Applications in Drug Discovery

The bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. While no specific biological activity has been reported for this compound itself, its utility as a synthetic intermediate suggests its potential role in the development of drugs targeting a variety of diseases. The rigid nature of the bipiperidine core can be advantageous for positioning functional groups in a specific orientation for optimal interaction with biological targets.

Derivatives of this compound could be explored for their activity in areas such as:

  • Central Nervous System (CNS) Disorders: The piperidine motif is common in CNS-active drugs.

  • Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

It is important to note that any biological activity would be highly dependent on the nature of the substituents introduced onto the bipiperidine core.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecules in the field of drug discovery. While detailed experimental data for some of its properties are not widely published, its chemical nature and the established reactivity of its functional groups provide a clear path for its utilization in the laboratory. The ability to selectively functionalize the two piperidine rings makes it an important tool for creating diverse libraries of compounds for biological screening, ultimately contributing to the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

In-Depth Technical Guide: tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171049-35-7

A Versatile Building Block in Modern Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl [4,4'-bipiperidine]-1-carboxylate, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, outlines its synthesis, and explores its significant applications in the development of novel therapeutics, including treatments for neurological disorders and its emerging role in innovative drug modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as N-Boc-4,4'-bipiperidine, is a heterocyclic compound featuring a bipiperidine scaffold with one of the piperidine nitrogens protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and facilitates its use in multi-step organic syntheses. The bipiperidine core provides a rigid and three-dimensional structure, a desirable feature in drug design for optimizing interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 171049-35-7
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of N-Boc-4-piperidone with piperidine.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • N-Boc-4-piperidone

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in an anhydrous solvent such as DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a designated period to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_product Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination Reductive Amination N-Boc-4-piperidone->Reductive Amination Piperidine Piperidine Piperidine->Reductive Amination This compound This compound Reductive Amination->this compound Sodium triacetoxyborohydride Sodium triacetoxyborohydride Sodium triacetoxyborohydride->Reductive Amination Solvent (DCE or THF) Solvent (DCE or THF) Solvent (DCE or THF)->Reductive Amination

Caption: Synthetic pathway from the core compound to Bilastine.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The rigid nature of the bipiperidine scaffold makes this compound and its derivatives attractive candidates for use as linkers in PROTAC design. [3]Derivatives such as tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate are specifically designed as PROTAC linkers. [3] DOT Diagram: Role as a PROTAC Linker

G cluster_protac PROTAC Molecule Target Binding Ligand Target Binding Ligand Linker Linker Target Binding Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Bipiperidine Core Bipiperidine Core Bipiperidine Core->Linker Incorporated within

Caption: Conceptual structure of a PROTAC utilizing a bipiperidine-based linker.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid bipiperidine scaffold and the presence of a readily cleavable Boc protecting group make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. Its established role as an intermediate in the synthesis of approved drugs like Bilastine, coupled with its potential in emerging therapeutic modalities such as PROTACs, underscores its continued importance for researchers and professionals in the field of drug discovery and development. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for the effective utilization of this important chemical entity.

References

An In-depth Technical Guide to tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bipiperidine scaffold, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Properties

This compound possesses a molecular structure characterized by two piperidine rings linked at their 4-positions. One of the piperidine nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₅H₂₈N₂O₂[1]
Molar Mass 268.39 g/mol [1]
Appearance White to off-white solid
Boiling Point 363 °C[1]
Density 1.028 g/cm³[1]
Flash Point 173 °C[1]
CAS Number 171049-35-7[1]

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in further chemical transformations. A general synthetic approach involves the protection of one of the nitrogen atoms of a 4,4'-bipiperidine precursor.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from a suitable starting material.

G General Synthesis Workflow A Starting Material (e.g., 4,4'-Bipiperidine) B Boc Protection Reaction (using Di-tert-butyl dicarbonate) A->B Reaction C Purification (e.g., Column Chromatography) B->C Work-up D tert-Butyl [4,4'-bipiperidine]-1-carboxylate C->D Isolation G PROTAC Synthesis Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A tert-Butyl [4,4'-bipiperidine]-1-carboxylate B Linker Modification (e.g., attachment of a reactive group) A->B E Conjugation Reactions B->E Sequential Coupling C E3 Ligase Ligand C->E D Target Protein Ligand (Warhead) D->E F Final PROTAC Molecule E->F

References

An In-depth Technical Guide on the Core Physical Characteristics of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-Butyl [4,4'-bipiperidine]-1-carboxylate. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound, also known as N-Boc-4,4'-bipiperidine, is a heterocyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 171049-35-7[1][2]
Molecular Formula C₁₅H₂₈N₂O₂[1][3]
Molecular Weight 268.4 g/mol [1][2]
Appearance White powder[4]
Melting Point 70-71 °C
Boiling Point 363 °C[3]
Density 1.028 g/cm³[3]
Flash Point 173 °C[3]
Purity ≥96%[2]
Storage 0 - 8 °C, sealed in a dry, dark place[4]
Solubility Quantitative data not readily available. See Section 2.2 for determination protocol. Qualitatively, it is expected to be soluble in various organic solvents.[4]

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are provided below. These protocols are standardized procedures applicable for the quality assessment of this compound.

2.1. Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of the compound.

  • Apparatus and Materials:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle

    • This compound sample

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

    • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Heat the block rapidly to about 15-20 °C below the approximate melting point observed in the previous step.

    • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow.

2.2. Determination of Solubility

This protocol outlines a gravimetric method for the quantitative determination of solubility in various solvents.

  • Apparatus and Materials:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or water bath

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pipettes

    • Evaporating dish or pre-weighed vial

    • Oven or vacuum desiccator

    • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)

    • This compound sample

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial and place it in a constant temperature shaker or water bath set to a standard temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the vial to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pipette, ensuring no solid particles are disturbed.

    • Filter the withdrawn supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

    • Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Weigh the dish or vial containing the dried solute.

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Data Analysis and Reporting start Obtain this compound Sample grind Grind to a fine powder start->grind If not powdered dry Dry under vacuum grind->dry appearance Visual Inspection (Appearance, Color) dry->appearance mp Melting Point Determination dry->mp solubility Solubility Analysis dry->solubility table Tabulate Quantitative Data appearance->table mp->table solubility->table report Generate Technical Report table->report

Caption: Workflow for Physical Characterization.

References

An In-depth Technical Guide to N-Boc-4,4'-bipiperidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4,4'-bipiperidine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a Boc-protected piperidine ring with a second piperidine moiety, make it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of N-Boc-4,4'-bipiperidine, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical Identity

  • IUPAC Name: tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate

  • Synonyms:

    • [4,4']Bipiperidinyl-1-carboxylic acid tert-butyl ester[1]

    • N-(tert-Butoxycarbonyl)-4,4''-bipiperidine

    • 1-Boc-4-(4-piperidinyl)piperidine

    • tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Physicochemical Properties

The physicochemical properties of N-Boc-4,4'-bipiperidine are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₈N₂O₂[1][2]
Molecular Weight 268.4 g/mol [1][2]
Appearance White powder[1]
Purity ≥96%[2]
CAS Number 171049-35-7[1][2]
Storage Conditions Store at 0 - 8 °C[1]

Synthesis of N-Boc-4,4'-bipiperidine: Experimental Protocol

The synthesis of N-Boc-4,4'-bipiperidine is commonly achieved through the reductive amination of N-Boc-4-piperidone with piperidine. This method provides a reliable and efficient route to the desired bipiperidine structure.

Reaction Scheme:

Materials:

  • N-Boc-4-piperidone

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-piperidone (1.0 equivalent) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 equivalents) followed by glacial acetic acid (1.2 equivalents). Allow the mixture to stir for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4,4'-bipiperidine as a white solid.

Applications in Drug Development

N-Boc-4,4'-bipiperidine serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting neurological disorders.[1] The bipiperidine scaffold is a common motif in molecules designed to interact with receptors and enzymes in the central nervous system. The Boc-protecting group allows for selective functionalization of the second piperidine nitrogen, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Below is a logical workflow illustrating the role of N-Boc-4,4'-bipiperidine in a typical drug development pipeline.

Drug_Development_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Lead Generation & Optimization cluster_application Therapeutic Application N_Boc_4_piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N_Boc_4_piperidone->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination N_Boc_bipiperidine N-Boc-4,4'-bipiperidine Reductive_Amination->N_Boc_bipiperidine Deprotection Boc Deprotection N_Boc_bipiperidine->Deprotection Functionalization Functionalization (e.g., Alkylation, Acylation) Deprotection->Functionalization Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Functionalization->Active_Pharmaceutical_Ingredient Neurological_Disorders CNS Drug Candidate for Neurological Disorders Active_Pharmaceutical_Ingredient->Neurological_Disorders

Logical workflow of N-Boc-4,4'-bipiperidine in drug development.

Conclusion

N-Boc-4,4'-bipiperidine is a synthetically versatile and commercially valuable building block for the pharmaceutical industry. Its straightforward synthesis and the presence of a readily manipulable protecting group provide a robust platform for the development of novel therapeutics, particularly in the challenging area of neuroscience. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

Navigating the Solubility of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tert-Butyl [4,4'-bipiperidine]-1-carboxylate, a pivotal intermediate in modern pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document offers qualitative solubility information based on structurally similar compounds, outlines a comprehensive experimental protocol for precise solubility determination, and contextualizes its importance through a representative synthetic workflow in drug discovery.

Physicochemical Properties Overview

This compound (CAS No. 171049-35-7) possesses a molecular formula of C15H28N2O2 and a molecular weight of 268.4 g/mol . Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a bipiperidine core, influences its solubility profile, lending it a degree of lipophilicity.

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSolventInferred Qualitative Solubility
Aprotic Polar Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Likely Soluble
ChloroformLikely Sparingly to Soluble
Tetrahydrofuran (THF)Likely Soluble
Protic Polar MethanolLikely Sparingly Soluble
EthanolLikely Sparingly Soluble
Nonpolar TolueneLikely Sparingly Soluble
HexanesLikely Poorly Soluble
Aqueous WaterInsoluble

Note: This table is based on the properties of structurally similar compounds and general principles of organic chemistry. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in various laboratory solvents, the following gravimetric method is recommended.

Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DCM, Methanol, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm PTFE or appropriate material)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent.

    • Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant from each vial using a glass syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dishes in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

    • Once the solvent has completely evaporated, allow the dishes to cool to room temperature in a desiccator.

    • Weigh the evaporation dishes containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility as g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent in which it was dissolved.

Role in Drug Discovery and Synthetic Workflows

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds, particularly those targeting the central nervous system.[1] They are also increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[2][3]

The following diagram illustrates a generalized workflow for the use of a bipiperidine derivative in the synthesis of a PROTAC.

G Generalized PROTAC Synthesis Workflow cluster_0 Ligand Synthesis cluster_1 Linker Synthesis cluster_2 PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with reactive handle Coupling_1 Coupling Reaction 1 POI_Ligand->Coupling_1 Step 1 E3_Ligase_Ligand E3 Ligase Ligand with reactive handle Coupling_2 Coupling Reaction 2 E3_Ligase_Ligand->Coupling_2 Step 2 Bipiperidine_Intermediate tert-Butyl [4,4'-bipiperidine]-1-carboxylate (or derivative) Linker_Modification Linker Elaboration Bipiperidine_Intermediate->Linker_Modification Linker_Modification->Coupling_1 Coupling_1->Coupling_2 Intermediate Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Final Product

Caption: Generalized workflow for PROTAC synthesis.

This diagram illustrates a common strategy where a central linker, often derived from a bipiperidine scaffold, is sequentially coupled with a ligand for a protein of interest and a ligand for an E3 ubiquitin ligase to form the final PROTAC molecule.[3][4]

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its structural characteristics suggest solubility in a range of common organic solvents. The provided experimental protocol offers a robust method for determining its precise solubility, which is crucial for its effective use in synthesis and drug development. As a key building block in the creation of complex molecules, including innovative therapeutics like PROTACs, a thorough understanding of its solubility is paramount for researchers and scientists in the pharmaceutical industry.

References

Spectroscopic Characterization of tert-Butyl [4,4'-bipiperidine]-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a bifunctional organic compound featuring a bipiperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which can be functionalized to create a variety of derivatives with potential therapeutic applications. Accurate structural elucidation and purity assessment of this compound are paramount, necessitating the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the expected spectroscopic data for this compound and the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds. It is important to note that these are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.05br s2HH-2', H-6' (axial)
~ 2.65t2HH-2', H-6' (equatorial)
~ 3.05d2HH-2, H-6 (axial)
~ 1.60 - 1.75m4HH-3', H-5' (axial & equatorial)
~ 1.45s9H-C(CH₃)₃
~ 1.40m2HH-4, H-4'
~ 1.10 - 1.25m4HH-3, H-5 (axial & equatorial)
~ 1.05qd2HH-2, H-6 (equatorial)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 154.8C=O (carbamate)
~ 79.2-C (CH₃)₃
~ 52.5C-2', C-6'
~ 44.0C-2, C-6
~ 41.5C-4, C-4'
~ 32.0C-3', C-5'
~ 29.5C-3, C-5
~ 28.4-C(C H₃)₃

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3320Medium, sharpN-H Stretch (secondary amine)
~ 2970 - 2850StrongC-H Stretch (aliphatic)
~ 1685StrongC=O Stretch (carbamate)
~ 1420MediumC-H Bend (CH₂)
~ 1245StrongC-N Stretch
~ 1170StrongC-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
268.22[M]⁺ (Molecular Ion)
211.17[M - C₄H₉]⁺ (Loss of tert-butyl group)
168.15[M - C₅H₉NO₂]⁺ (Loss of Boc group)
154.14[C₁₀H₁₈N]⁺
84.08[C₅H₁₀N]⁺ (Piperidinyl fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The presence of protons in the solvent would obscure the signals from the compound of interest, hence the use of deuterated solvents.[2]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Data Acquisition : Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.[2] Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Processing : Process the acquired free induction decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]

  • Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3] The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.[4]

Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5] High concentrations can lead to poor mass resolution and contamination of the instrument.[5]

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[6][7] EI involves bombarding the sample with high-energy electrons to form a radical cation, while ESI is a softer ionization method.[6]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6][8]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

References

The Bipiperidine Scaffold: A Privileged Core in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bipiperidine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive core for the design of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the biological activities associated with bipiperidine scaffolds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Diverse Biological Activities of Bipiperidine Derivatives

Bipiperidine derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring their potential as "privileged scaffolds" in drug design. These activities stem from the ability of the bipiperidine core to be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target interactions.

Anticancer Activity

The bipiperidine scaffold is a key structural component in a number of compounds exhibiting potent anticancer properties. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways implicated in tumorigenesis.

Antimicrobial Activity

Derivatives of the bipiperidine scaffold have also been investigated for their antimicrobial properties. Certain compounds have shown promising activity against a range of bacterial and fungal pathogens, highlighting their potential as novel anti-infective agents.

Neuroprotective and CNS-Related Activities

The rigid yet adaptable nature of the bipiperidine framework makes it suitable for targeting receptors and enzymes within the central nervous system (CNS). Research has indicated the potential for bipiperidine-based compounds in the context of neurodegenerative diseases and other neurological disorders.

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for various bipiperidine and related piperidine derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Bipiperidine and Piperidine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 ValueReference
2,2'-Bipyridine Derivatives
NPS1HepG2MTT0.27 ± 0.01 µM[1]
NPS2HepG2MTT0.43 ± 0.03 µM[1]
NPS3HepG2MTT2.66 µM[1]
NPS4HepG2MTT1.37 µM[1]
NPS5HepG2MTT0.25 µM[1]
NPS6HepG2MTT0.28 µM[1]
Piperidine Derivatives
Compound 17aMGC803MTT1.09 µM[2]
Compound 17aPC3MTT0.81 µM[2]
Compound 17aMCF7MTT1.30 µM[2]
Compound A5 (PI3Kδ inhibitor)SU-DHL-6Anti-proliferation0.16 µM[3]
Compound A8 (PI3Kδ inhibitor)SU-DHL-6Anti-proliferation0.12 µM[3]

Table 2: Antimicrobial Activity of 4,4'-Bipyridinium Derivatives

CompoundBacterial StrainMIC Value (µM)Reference
PQ-11,11Staphylococcus aureus~2[4]
PQ-12,10Staphylococcus aureus~2[4]
PQ-14,8Staphylococcus aureus~2[4]
PQ-11,11Bacillus subtilis~2[4]
PQ-12,10Bacillus subtilis~2[4]
PQ-14,8Bacillus subtilis~2[4]
PQ-11,11Escherichia coli>50[4]
PQ-12,10Escherichia coli>50[4]
PQ-14,8Escherichia coli>50[4]
PQ-11,11Pseudomonas aeruginosa~2[4]
PQ-12,10Pseudomonas aeruginosa~2[4]
PQ-14,8Pseudomonas aeruginosa~2[4]

Detailed Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of bipiperidine derivatives are provided below.

In Vitro Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotection Assays

This assay is used to assess the effects of compounds on the growth of neurites from neurons.

  • Plate Coating: Coat culture plates with a suitable substrate, such as Poly-D-lysine, to promote neuronal attachment.

  • Neuron Seeding: Plate primary neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Acquire images using a microscope and quantify neurite length and branching using appropriate software.

Key Signaling Pathways and Experimental Workflows

The biological activities of bipiperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and experimental workflows relevant to the study of these compounds.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bipiperidine Bipiperidine Derivative Bipiperidine->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and potential inhibition by bipiperidine derivatives.

JNK_p38_MAPK_Pathway JNK/p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 (MAPKKK) Stress->ASK1 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 MKK3_6 MKK3/6 (MAPKK) ASK1->MKK3_6 JNK JNK (MAPK) MKK4_7->JNK p38 p38 (MAPK) MKK3_6->p38 cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation cJun->Apoptosis Bipiperidine Bipiperidine Derivative Bipiperidine->ASK1 Modulation

JNK/p38 MAPK signaling pathway and potential modulation by bipiperidine derivatives.

Apoptosis_Pathway Intrinsic Apoptosis Pathway Bipiperidine Bipiperidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Bipiperidine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bipiperidine->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway potentially modulated by bipiperidine derivatives.

Experimental_Workflow General Experimental Workflow for Biological Evaluation Start Start Synthesis Synthesis of Bipiperidine Derivatives Start->Synthesis InVitro In Vitro Assays (e.g., MTT, MIC) Synthesis->InVitro DataAnalysis1 Data Analysis (IC50 / MIC) InVitro->DataAnalysis1 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) DataAnalysis1->Mechanism InVivo In Vivo Studies (Animal Models) DataAnalysis1->InVivo Promising Candidates PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis DataAnalysis2 Data Analysis (Efficacy & Toxicity) InVivo->DataAnalysis2 End End DataAnalysis2->End

A generalized experimental workflow for the biological evaluation of bipiperidine scaffolds.

Conclusion

The bipiperidine scaffold represents a highly versatile and promising core structure in the field of medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, highlight its potential for the development of novel therapeutic agents. While a significant body of research exists for piperidine-based compounds, the exploration of bipiperidine derivatives, particularly the 4,4' and 3,3' isomers, presents a fertile ground for future drug discovery efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of bipiperidine derivatives is warranted to advance the development of new and effective medicines.

References

The Pivotal Role of tert-Butyl [4,4'-bipiperidine]-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of specialized chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks, tert-Butyl [4,4'-bipiperidine]-1-carboxylate (also known as N-Boc-4,4'-bipiperidine) has emerged as a versatile and highly valuable scaffold. Its unique structural features, combining a rigid bipiperidine core with a strategically placed Boc protecting group, offer chemists a powerful tool for constructing complex molecules with desirable pharmacological properties. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a white to off-white solid, appreciated for its stability and reactivity in a variety of organic transformations. The presence of the tert-butoxycarbonyl (Boc) group on one of the piperidine nitrogens allows for selective functionalization of the second piperidine ring, making it an ideal starting point for the synthesis of diverse compound libraries.[1][2]

PropertyValueReference(s)
Molecular Formula C₁₅H₂₈N₂O₂[2][3]
Molecular Weight 268.4 g/mol [2]
CAS Number 171049-35-7[2][3]
Appearance White powder[2]
Purity ≥97% (GC)[2]
Storage Temperature 0 - 8 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, often starting from simpler piperidine precursors. A common and effective method involves the reductive amination of N-Boc-4-piperidone with 4-aminopiperidine.

Experimental Protocol: Reductive Amination

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • N-Boc-4-piperidone

  • 4-Aminopiperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) and 4-aminopiperidine (1.1 equivalents) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

ParameterValue/Condition
Starting Materials N-Boc-4-piperidone, 4-Aminopiperidine
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE)
Reaction Time 12-24 hours
Temperature Room Temperature
Work-up Aqueous NaHCO₃ quench, extraction with DCM
Purification Flash column chromatography (Silica gel)
Typical Yield 85-95%

Key Reactions and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate. The Boc-protected nitrogen allows for the selective functionalization of the secondary amine on the second piperidine ring, which is a key step in the synthesis of many biologically active compounds.

N-Alkylation and N-Arylation Reactions

A common transformation is the N-alkylation or N-arylation of the unprotected piperidine nitrogen. This reaction allows for the introduction of various substituents, which is crucial for modulating the pharmacological properties of the final compound.

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 2,3-dichlorophenyl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To an oven-dried flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of this compound (1.0 equivalent) and the aryl halide (1.1 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated bipiperidine derivative.

ParameterValue/Condition
Reactants This compound, Aryl halide
Catalyst System Palladium catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., BINAP)
Base Sodium tert-butoxide
Solvent Anhydrous toluene
Temperature 80-100 °C
Typical Yield 70-90%

Applications in the Synthesis of Bioactive Molecules

The bipiperidine scaffold is a common motif in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). The rigidity of the bipiperidine core can be advantageous for optimizing ligand-receptor interactions.

Urotensin-II Receptor Antagonists

This compound has been utilized as a key intermediate in the synthesis of potent and selective antagonists for the Urotensin-II (UT) receptor. The U-II system is implicated in cardiovascular regulation, and its antagonists are being investigated for the treatment of various cardiovascular diseases.[4][5]

CCR5 Receptor Antagonists

The 4-aminopiperidine moiety, which can be derived from the bipiperidine structure, is a key component of some C-C chemokine receptor type 5 (CCR5) antagonists. These antagonists are of significant interest as potential anti-HIV agents.

Potential Role in the Synthesis of Atypical Antipsychotics

While not explicitly detailed in publicly available literature, the structural similarity of the bipiperidine core to fragments of atypical antipsychotics like cariprazine suggests its potential utility in the synthesis of novel CNS agents.[6][7] Cariprazine is a D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[6] The development of efficient synthetic routes to such complex molecules often relies on versatile intermediates like this compound.

Visualizing the Role of the Intermediate

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict its synthesis and subsequent functionalization.

synthesis_workflow start N-Boc-4-piperidone intermediate tert-Butyl [4,4'-bipiperidine]-1-carboxylate start->intermediate Reductive Amination (STAB, Acetic Acid, DCE) reagent1 4-Aminopiperidine reagent1->intermediate

Caption: Synthetic pathway to this compound.

functionalization_workflow intermediate tert-Butyl [4,4'-bipiperidine]-1-carboxylate product N-Aryl- [4,4'-bipiperidine] Derivative intermediate->product N-Arylation (Pd Catalyst, Base) reagent2 Aryl Halide reagent2->product

Caption: Functionalization of the intermediate via N-Arylation.

drug_discovery_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Lead Generation & Optimization cluster_screening Biological Evaluation synthesis Synthesis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate derivatization N-Alkylation / N-Arylation (Introduction of Diversity) synthesis->derivatization deprotection Boc Deprotection derivatization->deprotection screening Screening for Biological Activity (e.g., Receptor Binding Assays) derivatization->screening deprotection->screening Further Functionalization

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery. Its robust synthesis and the ability to undergo selective functionalization make it an essential tool for medicinal chemists. The bipiperidine scaffold it provides is a key structural motif in a range of biologically active molecules, particularly those targeting the central nervous system and other complex disease areas. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of well-designed chemical intermediates like this compound in accelerating the drug development process cannot be overstated.

References

Methodological & Application

Synthesis Protocol for tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides a detailed protocol for the synthesis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate, a valuable building block in medicinal chemistry and drug development.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective functionalization of the second piperidine ring, making it a key intermediate in the synthesis of a variety of complex molecules, including those targeting the central nervous system.[1] The protocol outlined below describes a two-step synthesis commencing with the catalytic hydrogenation of 4,4'-bipyridine to form the [4,4'-bipiperidine] core, followed by the selective mono-N-Boc protection of the resulting diamine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1Catalytic Hydrogenation4,4'-Bipyridine[4,4'-Bipiperidine]H₂, PtO₂ (Adam's catalyst)Acetic Acid85-95>95
2N-Boc Protection[4,4'-Bipiperidine]This compoundDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃)Dichloromethane (DCM)70-85>98

Experimental Protocols

Step 1: Synthesis of [4,4'-Bipiperidine] via Catalytic Hydrogenation

This procedure describes the reduction of 4,4'-bipyridine to [4,4'-bipiperidine] using platinum(IV) oxide (Adam's catalyst) and hydrogen gas.

Materials:

  • 4,4'-Bipyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Methanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve 4,4'-bipyridine (1.0 eq) in glacial acetic acid.

  • Add platinum(IV) oxide (Adam's catalyst) to the solution (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Dissolve the residue in water and cool in an ice bath. Carefully add 10 M sodium hydroxide solution to basify the mixture to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [4,4'-bipiperidine] as a solid.

Step 2: Synthesis of this compound

This procedure describes the mono-N-Boc protection of [4,4'-bipiperidine] using di-tert-butyl dicarbonate.

Materials:

  • [4,4'-Bipiperidine] (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve [4,4'-bipiperidine] (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of [4,4'-bipiperidine] and triethylamine over a period of 1-2 hours at room temperature. The slow addition is crucial to favor mono-protection.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

Visualizations

The following diagram illustrates the two-step synthesis workflow for this compound.

Synthesis_Workflow Start 4,4'-Bipyridine Step1 Step 1: Catalytic Hydrogenation H₂, PtO₂, Acetic Acid Start->Step1 Intermediate [4,4'-Bipiperidine] Step2 Step 2: N-Boc Protection Boc₂O, NEt₃, DCM Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic workflow for this compound.

References

Applications of tert-Butyl [4,4'-bipiperidine]-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic core and the presence of a modifiable secondary amine on one of the piperidine rings, protected as a tert-butoxycarbonyl (Boc) carbamate, make it an attractive scaffold for the synthesis of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for the use of this scaffold, with a particular focus on its application in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for oncology.

Application Notes

The [4,4'-bipiperidine] scaffold provides a unique three-dimensional structure that can be exploited to achieve specific interactions with biological targets. The Boc-protected nitrogen allows for selective functionalization of the second piperidine ring, while the deprotection of the Boc group offers a site for further chemical modification. This bifunctional nature is a key advantage in the design of molecules that can span across binding sites or interact with multiple components of a biological system.

A prominent application of this compound is in the synthesis of potent and selective STAT3 inhibitors. STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis. Inhibition of the STAT3 signaling pathway has therefore emerged as a promising strategy for cancer therapy.

Derivatives of this compound, such as BP-1-102, have been shown to bind to the SH2 domain of STAT3, preventing its dimerization, a critical step for its activation and nuclear translocation. This inhibition of STAT3 signaling leads to the downregulation of STAT3 target genes involved in oncogenesis.

Quantitative Data for Bipiperidine-Based STAT3 Inhibitors

The following table summarizes the in vitro biological activity of representative STAT3 inhibitors incorporating the [4,4'-bipiperidine] scaffold.

Compound IDStructureTargetAssayIC50 / KdCell LineReference
BP-1-102 2-Hydroxy-5-(1-(piperidin-4-yl)piperidin-4-yl)-N-(pentafluorophenyl)benzamideSTAT3DNA-binding activityIC50: 6.8 µM-[1][2][3]
STAT3Binding affinityKd: 504 nM-[1][3]
Analog 6 N-(2,3-difluoro-4-((trifluoromethyl)thio)phenyl)-2-hydroxy-5-(1-(piperidin-4-yl)piperidin-4-yl)benzamideSTAT3CytotoxicityIC50: ~5 µMMDA-MB-231[4][5]
Analog 14 N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-2-hydroxy-5-(1-(piperidin-4-yl)piperidin-4-yl)benzamideSTAT3CytotoxicityIC50: ~10 µMMDA-MB-231[4][5]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(1-(4-carbamoylphenyl)piperidin-4-yl)piperidine-1-carboxylate (A Key Intermediate)

This protocol describes the synthesis of a key intermediate for the elaboration into STAT3 inhibitors.

Materials:

  • This compound

  • 4-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add 4-fluorobenzonitrile (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(1-(4-cyanophenyl)piperidin-4-yl)piperidine-1-carboxylate.

  • Hydrolyze the nitrile group to a carboxamide under standard conditions (e.g., using potassium carbonate and hydrogen peroxide in DMSO) to yield the title compound.

Protocol 2: General Procedure for the Synthesis of BP-1-102 Analogs

This protocol outlines the general synthetic route to STAT3 inhibitors like BP-1-102 starting from the Boc-protected bipiperidine scaffold.

Step 1: Deprotection of the Boc Group

  • Dissolve tert-butyl 4-(1-(aryl/heteroaryl)piperidin-4-yl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

Step 2: Amide Coupling

  • To a solution of the deprotected bipiperidine amine salt (1.0 eq) and a substituted salicylic acid derivative (1.1 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final STAT3 inhibitor.

Visualizations

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., GP130, EGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization (via SH2 domain) Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) STAT3_dimer->Gene_Expression Binds to DNA Promoter Regions DNA DNA Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Leads to Bipiperidine_Inhibitor tert-Butyl [4,4'-bipiperidine]- 1-carboxylate Derivative (e.g., BP-1-102) Bipiperidine_Inhibitor->pSTAT3 Inhibits Dimerization

Caption: STAT3 Signaling Pathway and Inhibition by Bipiperidine Derivatives.

Experimental_Workflow Start tert-Butyl [4,4'-bipiperidine]-1-carboxylate Step1 N-Arylation/ Coupling Start->Step1 Intermediate1 Boc-Protected Bipiperidine Derivative Step1->Intermediate1 Step2 Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Deprotected Bipiperidine Amine Step2->Intermediate2 Step3 Amide Coupling (Substituted Salicylic Acid) Intermediate2->Step3 Final_Product Final STAT3 Inhibitor (e.g., BP-1-102 analog) Step3->Final_Product

Caption: General Synthetic Workflow for Bipiperidine-Based STAT3 Inhibitors.

References

Application Notes and Protocols for the Use of tert-Butyl [4,4'-bipiperidine]-1-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The incorporation of rigid cyclic moieties, such as piperidine and bipiperidine scaffolds, into PROTAC linkers has gained significant attention. These structures can reduce the flexibility of the linker, which may pre-organize the PROTAC into a conformation favorable for ternary complex formation. tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a commercially available building block that serves as a valuable precursor for the synthesis of such rigid linkers. The bipiperidine motif provides a defined spatial orientation between the two ends of the PROTAC, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis.

This document provides detailed application notes and representative protocols for the incorporation of this compound into PROTAC linkers.

Signaling Pathways and Experimental Workflows

The design and synthesis of a PROTAC is a modular process that involves the strategic connection of a warhead (POI ligand), a linker, and an E3 ligase ligand. The following diagrams illustrate the general logic of PROTAC action and a typical synthetic workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Linker Synthesis and Functionalization cluster_1 PROTAC Assembly cluster_2 Purification and Characterization Boc_Bipiperidine tert-Butyl [4,4'-bipiperidine]-1-carboxylate Deprotection Boc Deprotection Boc_Bipiperidine->Deprotection Functionalization Linker Functionalization Deprotection->Functionalization Coupling1 Coupling Reaction 1 Functionalization->Coupling1 Warhead Warhead (POI Ligand) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Warhead-Linker or E3-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

tert-Butyl [4,4'-bipiperidine]-1-carboxylate: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl [4,4'-bipiperidine]-1-carboxylate has emerged as a critical building block in modern medicinal chemistry, offering a rigid and versatile scaffold for the synthesis of complex therapeutic agents. Its unique structural features, including a Boc-protected nitrogen for controlled derivatization and a secondary amine on the second piperidine ring for further functionalization, make it an attractive starting material for creating diverse chemical libraries. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a particular focus on its incorporation into Proteolysis Targeting Chimeras (PROTACs) for the degradation of the KRAS oncoprotein.

Applications in Drug Discovery

The 4,4'-bipiperidine motif is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a rigid spacer for positioning pharmacophoric elements.[1] this compound (CAS 171049-35-7) is particularly valuable as a linker component in the development of PROTACs.[2][3][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[2][3][4][5]

A significant application of this building block is in the synthesis of KRAS-targeting PROTACs.[2][3][4] The KRAS protein is a key signaling node, and its mutations are implicated in a variety of cancers.[2][5] The bipiperidine scaffold serves as a robust linker to connect a KRAS-binding moiety to a ligand for an E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the KRAS protein.[2][3][4]

Experimental Protocols

The following protocols describe the key synthetic transformations involving this compound.

Protocol 1: N-Alkylation of this compound

This protocol details the nucleophilic substitution reaction to append a functionalized moiety to the secondary amine of the bipiperidine scaffold. This is a crucial step in the assembly of PROTACs where the building block is connected to the E3 ligase ligand.

Materials:

  • This compound

  • 2,5-Dichloropyrazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Methyl-pyrrolidin-2-one (NMP)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in NMP, add 2,5-dichloropyrazine and DBU.

  • Heat the reaction mixture to 110°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 1'-(6-chloropyrazin-2-yl)-[4,4'-bipiperidine]-1-carboxylate.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further derivatization, for instance, to connect the linker to the target protein binding moiety.

Materials:

  • Boc-protected bipiperidine derivative (from Protocol 1)

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected bipiperidine derivative in DCM.

  • Add 4M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected bipiperidine derivative.

Quantitative Data

While specific quantitative data for compounds directly synthesized from this compound is limited in the public domain, related structures with the bipiperidine core have shown significant biological activity. For instance, in a series of M1 allosteric agonists, a derivative containing a 1,4'-bipiperidine core displayed an EC₅₀ of >50 μM. More complex derivatives within the same series showed much higher potency, indicating the importance of the substitutions on the core scaffold.

Compound IDTargetAssayResult
Related Bipiperidine Analog M1 Muscarinic ReceptorFunctional ActivityEC₅₀ > 50 μM

Visualizations

Signaling Pathway: KRAS and its Role in Cancer

The following diagram illustrates the central role of KRAS in cell signaling pathways that drive cell proliferation and survival. PROTACs synthesized using the this compound building block aim to degrade KRAS, thereby inhibiting these oncogenic signals.

KRAS_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF Proteasome Proteasome KRAS_GTP->Proteasome Ubiquitination & Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS_GTP Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits

Caption: The KRAS signaling pathway and the mechanism of action of a KRAS-targeting PROTAC.

Experimental Workflow: Synthesis of a PROTAC Linker Intermediate

This diagram outlines the synthetic workflow for the preparation of a key intermediate for PROTAC synthesis using this compound.

Synthesis_Workflow Start tert-Butyl [4,4'-bipiperidine]-1-carboxylate Step1 N-Alkylation Start->Step1 Reagent1 2,5-Dichloropyrazine DBU, NMP Reagent1->Step1 Intermediate Boc-Protected Bipiperidine-Pyrazine Step1->Intermediate Step2 Boc-Deprotection Intermediate->Step2 Reagent2 4M HCl in Dioxane Reagent2->Step2 Product Deprotected Linker Intermediate Step2->Product

Caption: Synthetic workflow for the preparation of a PROTAC linker intermediate.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its rigid structure and bifunctional nature make it an ideal component for the construction of complex molecules, particularly as a linker in targeted protein degraders like PROTACs. The provided protocols offer a foundation for the synthesis of novel therapeutics, and the application in KRAS degradation highlights its potential in developing next-generation cancer therapies.

References

Application Notes and Protocols for Reductive Amination of N-Boc-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-aminopiperidine derivatives via reductive amination of N-Boc-4-piperidone. This versatile reaction is a cornerstone in medicinal chemistry for the generation of diverse compound libraries targeting a range of biological pathways. This document outlines procedures using common reducing agents, summarizes quantitative data, and illustrates relevant biological signaling pathways.

Introduction

The 4-aminopiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds.[1][2] Reductive amination of N-Boc-4-piperidone is a robust and widely used method for accessing derivatives of this scaffold. The reaction proceeds through the formation of an iminium ion intermediate from the ketone and an amine, which is subsequently reduced in situ by a hydride-based reducing agent. The choice of reducing agent is critical for the success of the reaction, with milder reagents often preferred to avoid reduction of the starting ketone.[3]

The resulting N-substituted 4-aminopiperidine derivatives have shown a broad spectrum of pharmacological activities, including the modulation of N-type calcium channels, inhibition of hepatitis C virus (HCV) assembly, and anticancer effects through various signaling pathways.[1][4][5]

Comparative Analysis of Reducing Agents

The selection of the reducing agent is a crucial parameter in reductive amination, influencing reaction efficiency, substrate scope, and safety. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the most commonly employed reagents for this transformation.

Reducing AgentAbbreviationKey CharacteristicsCommon SolventsTypical Yields
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective, tolerates a wide range of functional groups, less toxic than NaBH₃CN.[6][7]Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[3][7]75-95%[6][8]
Sodium CyanoborohydrideNaBH₃CNSelective for iminium ions over ketones, allowing for one-pot reactions.[9][10] Highly toxic, and can generate HCN gas under acidic conditions.[9]Methanol (MeOH)[3][10]70-85%[11]
Sodium BorohydrideNaBH₄Potent and cost-effective, but less selective. Often requires a two-step procedure (imine formation followed by reduction).[10][12]Methanol (MeOH), Ethanol (EtOH)[10]Variable, depends on procedure

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to its mild reaction conditions and the use of a less toxic reducing agent.

Materials:

  • N-Boc-4-piperidone

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM (approximately 0.1-0.2 M), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion at room temperature.[3] For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to the initial mixture to facilitate iminium ion formation.[13]

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-N-Boc-piperidine derivative.

Expected Yield: 75-95%[6][8]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is also highly effective but requires caution due to the toxicity of the reagent.

Materials:

  • N-Boc-4-piperidone

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and the amine (1.1 eq) in methanol (approximately 0.1-0.2 M).[3]

  • Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Caution: Ensure the reaction mixture remains near neutral pH to avoid the liberation of toxic HCN gas.

  • Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-85%[11]

Experimental Workflow and Reaction Mechanism

The reductive amination of N-Boc-4-piperidone is a sequential process involving iminium ion formation and subsequent reduction.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve N-Boc-4-piperidone and amine in solvent Add_Reagent Add reducing agent (e.g., NaBH(OAc)₃) Start->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench reaction (aq. NaHCO₃) Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify Product Final Product Purify->Product Reductive_Amination_Mechanism Ketone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted-4-amino- N-Boc-piperidine Iminium->Product + [H⁻] Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃) Reducing_Agent->Product Calcium_Channel_Pathway Pain_Signal Pain Signal Neuron_Depolarization Neuron Depolarization Pain_Signal->Neuron_Depolarization Ca_Channel_Open N-type Ca²⁺ Channel Opening Neuron_Depolarization->Ca_Channel_Open Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->Ca_Channel_Open Blocks PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Piperidine Piperidine Derivative Piperidine->PI3K Inhibits

References

HPLC method for purity analysis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for Purity Analysis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a bipiperidine moiety which can impart desirable pharmacological properties. The purity of this building block is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of such non-volatile, thermally labile compounds.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, allowing for the separation and quantification of the main component from its potential process-related impurities and degradation products.

Principle of Analysis

Reversed-phase HPLC separates compounds based on their hydrophobicity.[2] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar compounds, like the Boc-protected bipiperidine, will have a stronger interaction with the stationary phase and thus a longer retention time, while more polar impurities will elute earlier. Detection is achieved using a UV detector at a low wavelength, as the tert-butoxycarbonyl (Boc) group provides some UV absorbance.

Experimental Protocol

This section provides the detailed methodology for the purity analysis of this compound.

Materials and Reagents
  • Sample: this compound

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile

  • Diluent: 50:50 mixture of Acetonitrile and Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to obtain a final concentration of about 1.0 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard, using the same concentration.

Data Presentation and Results

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Peak NameRetention Time (min)Area (%)
Impurity 1 (e.g., 4,4'-bipiperidine)4.50.15
Impurity 2 (e.g., Starting Material)8.20.20
This compound 15.8 99.55
Unknown Impurity17.10.10

Table 3: Example Purity Analysis Data

Experimental Workflow and Diagrams

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Boc-Deprotection of [4,4'-Bipiperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. For derivatives of [4,4'-bipiperidine], a scaffold of significant interest in medicinal chemistry, efficient and reliable Boc-deprotection is a critical step in the synthetic pathway towards novel therapeutic agents.

This document provides detailed protocols for the acidic removal of the Boc protecting group from [4,4'-bipiperidine] derivatives, focusing on the two most common and effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in Dioxane. These protocols are designed to be a practical resource for researchers in both academic and industrial settings.

Mechanism of Acidic Boc-Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine, which is then protonated by the acid to form the corresponding amine salt.

Boc_Deprotection_Mechanism BocN R₂N-Boc r1 BocN->r1 H_plus H⁺ H_plus->r1 Protonated_Boc R₂N-Boc(H⁺) r2 Protonated_Boc->r2 Carbamic_Acid R₂NH-COOH r3 Carbamic_Acid->r3 tBu_cation (CH₃)₃C⁺ CO2 CO₂ Amine_Salt R₂NH₂⁺ r4 Amine_Salt->r4 + H⁺ r1->Protonated_Boc + H⁺ r2->Carbamic_Acid r2->tBu_cation - (CH₃)₃C⁺ r3->CO2 - CO₂ r3->Amine_Salt

Caption: Mechanism of Acid-Catalyzed Boc-Deprotection.

Comparative Data of Deprotection Methods

The choice of deprotection conditions can significantly impact reaction efficiency, yield, and purity of the final product. The following table summarizes typical reaction parameters for the two primary methods.

MethodReagent(s)SolventTemperatureTimeTypical YieldNotes
Method A: TFA/DCM Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>90%A common and highly effective method. TFA is volatile and corrosive, requiring careful handling.[1]
Method B: HCl/Dioxane 4M Hydrochloric Acid (HCl) in DioxaneDioxane / MethanolRoom Temp.2 - 24 hours>90%Often results in the precipitation of the hydrochloride salt, which can simplify purification.[2][3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the Boc-deprotection of a [4,4'-bipiperidine] derivative.

Experimental_Workflow start Start with Boc-protected [4,4'-bipiperidine] derivative reaction Acidic Deprotection (TFA/DCM or HCl/Dioxane) start->reaction workup Work-up: Removal of volatiles reaction->workup neutralization Neutralization (optional) with aqueous base workup->neutralization extraction Extraction with organic solvent neutralization->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Crystallization, Chromatography) drying->purification product Isolated Deprotected [4,4'-bipiperidine] derivative purification->product

Caption: General Workflow for Boc-Deprotection.

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for the cleavage of the Boc group.[1]

Materials:

  • N-Boc protected [4,4'-bipiperidine] derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the N-Boc protected [4,4'-bipiperidine] derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[1]

  • Neutralization (optional, to obtain the free amine):

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.

    • Separate the organic layer.

  • Extraction and Drying:

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected [4,4'-bipiperidine] derivative.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[2][3]

Materials:

  • N-Boc protected [4,4'-bipiperidine] derivative

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane or Methanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the N-Boc protected [4,4'-bipiperidine] derivative (1.0 equiv.) in a minimal amount of anhydrous dioxane or methanol in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add 4M HCl in dioxane (3-5 equiv.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected product will precipitate out of the solution. The reaction is typically complete within 2-24 hours.[2]

  • Isolation:

    • If precipitation occurs: Collect the solid product by vacuum filtration. Wash the precipitate with cold diethyl ether and dry under vacuum.

    • If no precipitation occurs: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Conversion to Free Amine (optional):

    • The isolated hydrochloride salt can be converted to the free amine by dissolving it in water and basifying with a suitable base (e.g., NaOH, Na₂CO₃) followed by extraction with an organic solvent (e.g., DCM, ethyl acetate).

Troubleshooting and Considerations

The following diagram illustrates a decision-making process for troubleshooting common issues during Boc-deprotection.

Troubleshooting_Workflow start Start Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes prolong_time Increase Reaction Time incomplete->prolong_time increase_temp Increase Temperature (with caution) incomplete->increase_temp increase_acid Increase Acid Equivalents incomplete->increase_acid workup Proceed to Work-up complete->workup prolong_time->check_completion increase_temp->check_completion increase_acid->check_completion

Caption: Troubleshooting Incomplete Boc-Deprotection.

Key Considerations:

  • Substrate Solubility: Ensure the starting material is fully dissolved in the reaction solvent. A co-solvent may be necessary in some cases.

  • Acid-Sensitive Functional Groups: If other acid-labile groups are present in the molecule, careful selection of the deprotection method and conditions is crucial to avoid undesired side reactions. Milder conditions (e.g., lower temperature, shorter reaction time) may be required.

  • Work-up Procedure: The choice of work-up will depend on the properties of the deprotected product and whether the free amine or the salt is desired. The hydrochloride salt is often a crystalline solid that is easier to handle and purify than the free amine, which may be an oil.

  • Scavengers: For substrates that are sensitive to the tert-butyl cation generated during the reaction, a scavenger such as anisole or triethylsilane can be added to the reaction mixture.[1]

References

Application Notes and Protocols: Tert-Butyl [4,4'-Bipiperidine]-1-carboxylate in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl [4,4'-bipiperidine]-1-carboxylate and its structural analogs as key intermediates in the synthesis of novel therapeutic agents. The following sections detail the synthesis of Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of breast cancer. While not a direct utilization of this compound, the synthesis of Ribociclib employs a structurally related piperazine intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, highlighting the utility of the Boc-protected piperidine/piperazine scaffold in medicinal chemistry.

Application 1: Synthesis of Ribociclib, a CDK4/6 Inhibitor

Ribociclib (Kisqali®) is an orally bioavailable small molecule inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1] Its synthesis involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a Boc-protected aminopyridinyl-piperazine side chain.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Intermediate A)

This protocol describes the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate required for the synthesis of Ribociclib.[2][3]

Materials:

  • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

  • N,N-dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dimethylamine solution in THF (2.0 M)

  • Triethylamine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • To a three-necked flask, add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (26.57 g, 100 mmol) and N,N-dimethylformamide (133 mL).[3]

  • Cool the mixture to 0-5 °C with stirring.[3]

  • Add EDCI (23.00 g, 120 mmol) and a 2.0 M solution of dimethylamine in THF (75 mL, 150 mmol).[3]

  • Add triethylamine (20.24 g, 200 mmol) dropwise to the reaction mixture.[3]

  • Allow the mixture to stir at 20-25 °C for 6-8 hours.[3]

  • Upon completion of the reaction, extract the mixture three times with ethyl acetate (133 mL each).[3]

  • Combine the organic phases and wash sequentially with water (twice) and brine (once).[3]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[3]

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid265.7126.57100
EDCI191.7023.00120
Dimethylamine (2.0 M in THF)45.08-150
Triethylamine101.1920.24200
Product 292.76 26.93 92
Yield (%) 92%

Protocol 2: Synthesis of tert-Butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridyl]piperazine-1-carboxylate (Boc-Ribociclib)

This protocol outlines the coupling of Intermediate A with a Boc-protected piperazine derivative.[4]

Materials:

  • 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Intermediate A)

  • 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

  • Lithium hexamethyldisilazide (LiHMDS) (1M solution in THF)

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Intermediate A) and 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester in toluene.[4]

  • Add a 1M solution of lithium hexamethyldisilazide (LiHMDS) in THF to the mixture.[4]

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the crude product to obtain tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridyl]piperazine-1-carboxylate.[4]

Quantitative Data:

ReactantPurity by HPLCYield (%)
tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridyl]piperazine-1-carboxylate>98.0%>80%

Protocol 3: Synthesis of Ribociclib

This protocol describes the final deprotection step to yield Ribociclib.[4]

Materials:

  • tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridyl]piperazine-1-carboxylate (Boc-Ribociclib)

  • Aqueous hydrochloric acid

  • Methanol or Isopropyl alcohol for purification

Procedure:

  • Treat the Boc-Ribociclib with aqueous hydrochloric acid.[4]

  • Stir the reaction until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the product.

  • Purify the crude Ribociclib by recrystallization from methanol or isopropyl alcohol.[4]

Signaling Pathway and Mechanism of Action

Ribociclib functions by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, estrogen receptor (ER) signaling promotes the expression of Cyclin D1. Cyclin D1 then complexes with and activates CDK4/6. The active Cyclin D1-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation. This allows for the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle, leading to cell proliferation. Ribociclib selectively inhibits CDK4/6, thereby preventing the phosphorylation of Rb and causing cell cycle arrest at the G1/S checkpoint.[1][5][6]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Cellular Response Estrogen Estrogen ER Estrogen Receptor Estrogen->ER activates CyclinD1 Cyclin D1 ER->CyclinD1 promotes transcription CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 pRb p-Rb (Inactive) CyclinD1_CDK46->pRb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: CDK4/6 Signaling Pathway and the Mechanism of Action of Ribociclib.

Experimental Workflow

The overall workflow for the synthesis of Ribociclib is depicted below.

Ribociclib_Synthesis_Workflow A 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylic acid B Intermediate A (Amide Formation) A->B EDCI, Dimethylamine, TEA D Boc-Ribociclib (Coupling Reaction) B->D LiHMDS, Toluene C 4-(6-amino-pyridin-3-yl)-piperazine- 1-carboxylic acid tert-butyl ester C->D E Ribociclib (Deprotection) D->E Aqueous HCl F Purification E->F G Final Product F->G

References

Application Notes and Protocols for tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of tert-Butyl [4,4'-bipiperidine]-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical and Safety Data

Quantitative data for this compound are summarized below, providing a clear reference for its physical properties and hazard information.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 171049-35-7
Molecular Formula C₁₅H₂₈N₂O₂
Molar Mass 268.39 g/mol [1]
Density 1.028 g/cm³[1]
Boiling Point 363°C[1]
Flash Point 173°C[1]
Appearance Solid

Table 2: Safety and Hazard Information

Hazard StatementCodeDescription
Harmful if swallowedH302Indicates that acute oral toxicity may occur.
Causes skin irritationH315Can cause redness, itching, or inflammation upon skin contact.
Causes serious eye irritationH319May cause significant eye irritation, redness, or damage.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the stability of the compound and to prevent exposure.

Personal Protective Equipment (PPE)

All handling of this compound should be performed with appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.

  • Respiratory Protection: In cases of potential dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols during handling.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Proper storage is essential to ensure the long-term stability of the compound.

  • Temperature: Store in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

The following workflow diagram illustrates the key steps for safe handling and storage.

Safe Handling and Storage Workflow cluster_ppe Personal Protective Equipment (PPE) reception Receiving storage Storage reception->storage Store at 2-8°C in a dry, dark place handling Handling storage->handling Retrieve for use handling->storage Return unused material disposal Disposal handling->disposal Dispose of waste gloves Gloves handling->gloves goggles Goggles handling->goggles lab_coat Lab Coat handling->lab_coat

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the secondary amine in this compound, a common reaction in the synthesis of more complex drug candidates. This compound serves as a versatile building block in medicinal chemistry.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)

Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) to the mixture.

  • While stirring, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile or DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

The following diagram outlines the experimental workflow for the N-alkylation reaction.

N-Alkylation Experimental Workflow start Start reactants Combine Reactants (Bipiperidine, Alkyl Halide, K₂CO₃ in ACN) start->reactants reflux Reflux and Monitor (TLC) reactants->reflux workup Workup (Filter, Concentrate, Extract) reflux->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for the N-alkylation of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of by a licensed chemical disposal company. Do not allow the chemical to enter drains or waterways.

References

Application Notes & Protocols: tert-Butyl [4,4'-bipiperidine]-1-carboxylate as a Versatile Intermediate for Novel Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of tert-Butyl [4,4'-bipiperidine]-1-carboxylate as a key intermediate in the synthesis of novel fentanyl analogs. The protocols detailed below are based on established synthetic methodologies for opioid analgesics and are intended to guide researchers in the exploration of new chemical entities with potential therapeutic applications.

Introduction

Fentanyl and its analogs are a class of potent synthetic opioids that act primarily as agonists at the µ-opioid receptor. Their rigid 4-anilidopiperidine scaffold is a crucial pharmacophore for their analgesic activity. The modification of this core structure has been a key strategy in the development of new analgesics with altered potency, duration of action, and side-effect profiles. This compound offers a unique starting point for the synthesis of novel fentanyl analogs, introducing a second piperidine ring that can be functionalized to modulate the compound's physicochemical and pharmacological properties. This document outlines a proposed synthetic route to a novel bipiperidine-containing fentanyl analog and details the experimental protocols for its preparation.

Proposed Synthetic Pathway

The proposed synthesis of a novel fentanyl analog from this compound involves a three-step sequence:

  • Reductive Amination: Introduction of an aniline moiety to the 4-position of the unprotected piperidine ring.

  • N-Acylation: Acylation of the newly introduced anilino nitrogen with a suitable acylating agent, such as propionyl chloride.

  • Deprotection and N-Alkylation: Removal of the Boc protecting group followed by alkylation of the second piperidine nitrogen to introduce various substituents.

This pathway allows for the creation of a library of diverse analogs by varying the aniline, acyl, and alkyl groups.

Synthetic Pathway A tert-Butyl [4,4'-bipiperidine]-1-carboxylate B Intermediate 1 (N-Aryl-bipiperidine) A->B  Reductive Amination  (Aniline, NaBH(OAc)3)   C Intermediate 2 (N-Acyl-N-aryl-bipiperidine) B->C  N-Acylation  (Propionyl Chloride, Base)   D Final Analog (Deprotected & N-Alkylated) C->D  1. Deprotection (TFA)  2. N-Alkylation (R-X, Base)   Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel K+ Channel G_protein->K_channel βγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Fentanyl_Analog Fentanyl Analog (Agonist) Fentanyl_Analog->MOR Binds to Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a reductive amination reaction. This typically involves the reaction of N-Boc-4-piperidone with 4-aminopiperidine in the presence of a suitable reducing agent. This method is favored for its directness and generally good yields.

Q2: My reductive amination reaction is showing low yield. What are the potential causes and how can I improve it?

A2: Low yields in the reductive amination for this synthesis can stem from several factors. Here are some common causes and troubleshooting strategies:

  • Inefficient Imine Formation: The initial condensation between N-Boc-4-piperidone and 4-aminopiperidine to form the imine intermediate is crucial. Ensure anhydrous reaction conditions, as water can hydrolyze the imine. The pH of the reaction mixture should be mildly acidic to catalyze imine formation without causing decomposition of the reactants.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation as it is selective for the imine in the presence of the ketone starting material.[1] Ensure the STAB is fresh and added portion-wise to control the reaction rate.

  • Reaction Temperature and Time: While many reductive aminations proceed at room temperature, some systems may benefit from gentle heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Stoichiometry of Reactants: The molar ratio of N-Boc-4-piperidone to 4-aminopiperidine can influence the yield. Using a slight excess of the amine component can sometimes improve the conversion of the ketone.

Q3: I am observing significant side products in my reaction. What are they and how can I minimize their formation?

A3: Several side reactions can occur during the synthesis. Here are the most common ones and how to address them:

  • Self-Condensation of N-Boc-4-piperidone: Under basic or acidic conditions, N-Boc-4-piperidone can undergo self-aldol condensation. Maintaining a neutral or weakly acidic pH and controlling the reaction temperature can minimize this side reaction.

  • Over-alkylation of 4-aminopiperidine: While less common with STAB, stronger reducing agents or different reaction conditions could potentially lead to the formation of tertiary amines. Using a selective reducing agent like STAB helps to prevent this.[1]

  • Reduction of N-Boc-4-piperidone: If a non-selective reducing agent is used, the starting ketone can be reduced to the corresponding alcohol, N-Boc-4-hydroxypiperidine. STAB is preferred due to its selectivity for the iminium ion over the ketone.[1]

Q4: What is the best method for purifying the final product, this compound?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is generally effective. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired product. Fractions should be monitored by TLC to ensure the collection of the pure compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent.Use a fresh batch of sodium triacetoxyborohydride (STAB).
Incomplete imine formation.Ensure anhydrous conditions. Adjust pH to be slightly acidic (e.g., with acetic acid).
Low reaction temperature.Consider gentle heating (e.g., to 40-50 °C) and monitor by TLC.
Presence of Starting Material (N-Boc-4-piperidone) Insufficient amount of 4-aminopiperidine or reducing agent.Use a slight excess (1.1-1.2 equivalents) of 4-aminopiperidine and ensure at least 1.5 equivalents of STAB are used.
Short reaction time.Extend the reaction time and monitor for completion by TLC.
Formation of a Polar Byproduct Reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine.Use a more selective reducing agent like STAB instead of stronger agents like sodium borohydride.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may be necessary.
Product is an oil and difficult to handle.After chromatography, dissolve the product in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-polar solvent.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of the target compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • N-Boc-4-piperidone

  • 4-Aminopiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and 4-aminopiperidine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetic acid (1.0 eq).

  • Stir the mixture at 0 °C for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification Reactant1 N-Boc-4-piperidone ImineFormation Imine Formation (DCM, Acetic Acid, 0°C) Reactant1->ImineFormation Reactant2 4-Aminopiperidine Reactant2->ImineFormation Reduction Reduction (STAB, rt, 12-24h) ImineFormation->Reduction Intermediate Quench Quench (aq. NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography (Silica, Hexanes/EtOAc) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Chromatographic Purification of Crude tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude tert-Butyl [4,4'-bipiperidine]-1-carboxylate using column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound. The specific conditions may require optimization based on the impurity profile of the crude material.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane and Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) or other suitable solvent for sample loading

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate (KMnO₄) stain or other suitable visualization agent

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a series of eluents with increasing polarity by mixing ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the concentration of ethyl acetate.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Carefully apply the dissolved sample onto the top of the silica gel column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity eluent.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., KMnO₄).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound and related compounds by column chromatography. Please note that these values can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterTypical ValueNotes
Crude Purity Data not availablePurity can vary significantly based on the synthetic route and work-up procedure.
Post-Chromatography Purity >95%Purity is typically assessed by NMR or LC-MS analysis.
Isolated Yield 41% - 92%Yields are highly dependent on the success of the preceding reaction and the efficiency of the chromatographic separation.[1]
Stationary Phase Silica GelStandard silica gel (230-400 mesh) is commonly used.
Mobile Phase (Eluent) Ethyl Acetate in Hexanes or Methanol in DichloromethaneThe ratio is adjusted based on the polarity of the impurities and the desired separation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product does not elute from the column The eluent may be too non-polar. The compound may be strongly adsorbed to the acidic silica gel due to its basic nitrogen atoms.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or methanol. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interactions with the silica gel.
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane).
Poor separation of the product from impurities (co-elution) The chosen eluent system does not provide adequate resolution. The column may be overloaded with crude material.Optimize the eluent system using TLC before running the column. Try different solvent combinations. Ensure the column is not overloaded; a general rule is to use a silica gel to crude product weight ratio of at least 30:1.
Tailing of the product spot on TLC and broad peaks during elution Strong interaction between the basic amine groups of the product and the acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system. This will compete for the active sites on the silica gel and reduce tailing.
Product appears to have decomposed on the column The compound may be unstable on acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase such as alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for the chromatography?

A1: The ideal solvent system should provide a good separation of your desired compound from impurities on a TLC plate. The target compound should have an Rf (retention factor) value of approximately 0.2-0.4 for optimal separation on a column. You can screen different ratios of solvents like ethyl acetate/hexane or methanol/dichloromethane to find the best system.

Q2: What are the common impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. If the Boc-protection step was incomplete, you might have the unprotected bipiperidine as an impurity.

Q3: How can I visualize the compound on a TLC plate if it is not UV-active?

A3: Since this compound lacks a strong chromophore, it may not be visible under UV light. You can use a general-purpose stain like potassium permanganate (KMnO₄), which reacts with many organic compounds, to visualize the spots on the TLC plate.[1]

Q4: What should I do if my compound is streaking on the TLC plate?

A4: Streaking is often a sign of strong interaction with the silica gel, which is common for amines. Adding a small amount of a base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your developing solvent can help to create sharper spots.

Q5: Can I use a different stationary phase instead of silica gel?

A5: Yes, if your compound is sensitive to the acidic nature of silica gel, you can use neutral or basic alumina as an alternative stationary phase. Reverse-phase chromatography, using a C18-functionalized silica gel and a polar mobile phase, is another option for purifying polar compounds.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample dissolve->load_sample tlc_dev TLC Solvent System Development pack_column Pack Silica Gel Column tlc_dev->pack_column Select Initial Eluent pack_column->load_sample elute Elute with Gradient (e.g., EtOAc/Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for the purification of crude this compound.

References

Common side reactions in the synthesis of bipiperidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bipiperidine and related piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

I. Common Side Reactions in the Functionalization of Piperidines

This section addresses common issues encountered during the N-alkylation, N-arylation, and C-H functionalization of single piperidine rings, which are often precursors or structural components of more complex bipiperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is especially common with highly reactive alkylating agents. Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: My N-arylation reaction (Buchwald-Hartwig amination) is giving low yields and multiple products. What should I investigate first?

A2: Low yields and multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[1] Key factors to investigate include ensuring a strictly inert atmosphere to prevent catalyst oxidation, optimizing the phosphine ligand and base combination, and adjusting the stoichiometry. Using an excess of the piperidine starting material relative to the aryl halide can help minimize the formation of the N,N'-bis-arylated byproduct.[1]

Q3: How can I improve the site-selectivity of C-H functionalization on the piperidine ring?

A3: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a common and effective strategy to control regioselectivity.[1] Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon. The choice of catalyst and the steric bulk of the protecting group can also influence which position is functionalized. For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[1]

Troubleshooting Guides

Issue 1: Formation of Quaternary Ammonium Salt as a Major Byproduct in N-Alkylation

  • Symptom: The major product observed is the quaternary ammonium salt, indicating over-alkylation of the piperidine nitrogen.

  • Root Cause: The N-alkylated piperidine product is still nucleophilic and reacts further with the alkylating agent. This is more common with reactive alkylating agents like methyl iodide or benzyl bromide.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate any piperidinium salt formed without competing in the alkylation.

    • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce over-alkylation.

Issue 2: Hydrodehalogenation in Palladium-Catalyzed N-Arylation

  • Symptom: A significant byproduct is the arene corresponding to the reduction of the aryl halide starting material.

  • Root Cause: This side reaction is often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step. The presence of water can also contribute to this side reaction.

  • Solutions:

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination. Experimenting with different combinations can mitigate this issue.

    • Anhydrous Conditions: Ensure that the solvent and reagents are thoroughly dried to minimize the presence of water.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with Controlled Addition

  • Materials: Piperidine (1.1 equivalents), alkyl halide (1.0 equivalent), anhydrous acetonitrile, syringe pump.

  • Procedure:

    • To a flask, add piperidine and anhydrous acetonitrile to make a 0.1 M solution.

    • Begin stirring the solution at room temperature.

    • Load the alkyl halide into a syringe and place it on a syringe pump.

    • Add the alkyl halide dropwise over a period of 1-2 hours.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, remove the solvent by rotary evaporation.

    • To obtain the free base from the resulting N-alkylpiperidinium salt, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. (Caution: CO₂ will be evolved).[1]

Protocol 2: Typical Buchwald-Hartwig Amination for N-Arylation of Piperidine

  • Materials: Aryl halide (e.g., aryl bromide) (1.0 eq), Piperidine (1.2-1.5 eq), Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

    • Add the anhydrous solvent, followed by piperidine and the aryl halide.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Diagrams

troubleshooting_n_alkylation cluster_solutions Solutions start N-Alkylation of Piperidine issue Major Side Product: Quaternary Ammonium Salt start->issue cause Root Cause: Over-alkylation of piperidine nitrogen issue->cause sol1 Control Stoichiometry (Excess Piperidine) cause->sol1 investigate sol2 Slow Addition of Alkylating Agent cause->sol2 investigate sol3 Use Non-nucleophilic Hindered Base cause->sol3 investigate sol4 Lower Reaction Temperature cause->sol4 investigate suzuki_coupling_pathways cluster_reactants Reactants pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition homo_coupling Homocoupling (Side Reaction) pd0->homo_coupling aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar²-B(OH)₂) transmetalation Transmetalation boronic_acid->transmetalation boronic_acid->homo_coupling pd_intermediate1 Ar¹-Pd(II)-X oxidative_addition->pd_intermediate1 pd_intermediate2 Ar¹-Pd(II)-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 regenerates cross_product Cross-Coupling Product (Ar¹-Ar²) reductive_elimination->cross_product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

References

Troubleshooting guide for incomplete Boc-protection of 4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Boc-protection of 4,4'-bipiperidine. This process can be challenging due to the symmetrical nature of the starting material, leading to difficulties in achieving selective mono-protection and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc-protection of 4,4'-bipiperidine in a question-and-answer format.

Q1: My Boc-protection reaction is incomplete, and I observe a significant amount of unreacted 4,4'-bipiperidine. What could be the cause?

A1: Incomplete reactions are a common issue and can often be attributed to several factors:

  • Insufficient Reagent Stoichiometry: The molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to 4,4'-bipiperidine is critical. Ensure you are using an appropriate amount of (Boc)₂O for the desired level of protection.

  • Poor Solubility: 4,4'-bipiperidine can have limited solubility in some organic solvents. If the starting material is not fully dissolved, the reaction will be slow and incomplete. Consider using a co-solvent or a different solvent system to improve solubility.

  • Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating can sometimes improve the reaction rate, but it may also lead to the formation of side products.

  • Deactivated (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use fresh or properly stored (Boc)₂O for the best results.

Q2: I am observing the formation of a significant amount of the di-Boc protected product, but I want to synthesize the mono-Boc-4,4'-bipiperidine. How can I improve the selectivity?

A2: Achieving selective mono-protection of a symmetrical diamine like 4,4'-bipiperidine is a significant challenge. Here are several strategies to favor the formation of the mono-protected product:

  • Control Stoichiometry: Use a sub-stoichiometric amount of (Boc)₂O (e.g., 0.8-0.9 equivalents) relative to the 4,4'-bipiperidine. This will statistically favor mono-protection, leaving some starting material unreacted.

  • Use a Large Excess of Diamine: Employing a large excess of 4,4'-bipiperidine can significantly increase the probability of a (Boc)₂O molecule reacting with an unprotected diamine, thus favoring mono-protection. However, this approach requires an efficient method to separate the mono-Boc product from the unreacted starting material.

  • Acid-Mediated Mono-Protection: One of the nitrogen atoms can be temporarily "blocked" by protonation with an acid. By adding one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), you can form the mono-salt of the diamine. The unprotonated nitrogen will then preferentially react with the (Boc)₂O.[1]

  • Flow Chemistry: Microreactor technology can provide precise control over stoichiometry and reaction time, which has been shown to improve the yield of mono-protected diamines.[2][3][4]

Q3: I am struggling to purify the mono-Boc-4,4'-bipiperidine from the reaction mixture containing the starting material and the di-Boc product. What purification strategies can I use?

A3: The separation of mono-Boc, di-Boc, and unreacted 4,4'-bipiperidine can be challenging due to their similar polarities. A combination of techniques is often necessary:

  • Extraction: A carefully planned extraction procedure can be effective. The di-Boc product is the least polar and will have the highest solubility in non-polar organic solvents. The unreacted diamine is the most polar and can be removed with an acidic aqueous wash. The mono-Boc product has intermediate polarity.

  • Column Chromatography: Flash column chromatography on silica gel or alumina is a common method for separating the three components. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically required.

  • Crystallization: If the desired product is a solid, recrystallization can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions for the Boc-protection of an amine?

A: The Boc protection of an amine is generally carried out by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6] Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a mixture of solvents. The reaction is often performed at room temperature.

Q: What is the role of the base in the Boc-protection reaction?

A: The base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or an excess of the amine starting material itself.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, mono-Boc, and di-Boc products will have different Rf values. Staining the TLC plate with a suitable reagent, such as ninhydrin (which stains primary and secondary amines), can help visualize the spots. LC-MS is another powerful technique for monitoring the reaction and identifying the products.

Q: What are the potential side reactions during Boc-protection?

A: Besides the formation of the di-protected product, other side reactions are generally minimal under standard conditions. However, if the reaction is heated, or if reactive functional groups are present elsewhere in the molecule, side reactions could occur.

Quantitative Data Summary

The following table summarizes typical reaction parameters for achieving mono- or di-Boc protection of a symmetrical diamine, which can be adapted for 4,4'-bipiperidine.

ParameterMono-Boc ProtectionDi-Boc Protection
(Boc)₂O (equivalents) 0.8 - 1.0> 2.0
4,4'-Bipiperidine (equiv.) 1.0 (with acid) or large excess1.0
Base (equivalents) 1.0 - 1.22.0 - 2.5
Solvent Methanol, DCM, THFDCM, THF, Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 24 hours2 - 12 hours

Experimental Protocol: Selective Mono-Boc Protection of 4,4'-Bipiperidine

This protocol is an adapted procedure for the selective mono-protection of a symmetrical diamine.

Materials:

  • 4,4'-Bipiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,4'-bipiperidine (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (1.0 equiv.) in methanol dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove the TFA salt.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the unreacted starting material, the desired mono-Boc product, and the di-Boc byproduct.

Troubleshooting Workflow

Troubleshooting_Boc_Protection start Start: Boc-protection of 4,4'-bipiperidine check_reaction Monitor reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction: Significant starting material remains check_reaction->incomplete Problem over_reaction Over-reaction: Significant di-Boc product formed check_reaction->over_reaction Problem complex_mixture Complex Mixture: Difficult to purify check_reaction->complex_mixture Problem successful Successful Reaction: Clean conversion to desired product check_reaction->successful Success check_reagents Check (Boc)₂O quality and stoichiometry incomplete->check_reagents Solution increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp Solution improve_solubility Improve solubility (change solvent/co-solvent) incomplete->improve_solubility Solution adjust_stoichiometry Adjust stoichiometry: - Use <1 eq. of (Boc)₂O - Use excess diamine over_reaction->adjust_stoichiometry Solution use_acid Use acid to form mono-salt over_reaction->use_acid Solution lower_temp Lower reaction temperature over_reaction->lower_temp Solution optimize_chromatography Optimize column chromatography conditions complex_mixture->optimize_chromatography Solution try_extraction Perform careful liquid-liquid extraction complex_mixture->try_extraction Solution try_crystallization Attempt recrystallization complex_mixture->try_crystallization Solution

Caption: Troubleshooting workflow for the Boc-protection of 4,4'-bipiperidine.

References

Optimization of reaction conditions for coupling with tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with tert-butyl [4,4'-bipiperidine]-1-carboxylate.

Section 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines. Due to the steric hindrance of this compound, careful optimization of the reaction conditions is crucial for achieving high yields.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig N-Arylation

Q1: What are the recommended starting conditions for a Buchwald-Hartwig coupling with this compound and an aryl bromide?

A1: For a typical reaction, we recommend starting with a palladium precatalyst featuring a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is generally required. Below is a reliable starting point for your experiments.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionNotes
Palladium Precatalyst RuPhos Pd G3 or XPhos Pd G3 (1-2 mol%)These precatalysts are air-stable and highly active for coupling with hindered secondary amines.
Ligand RuPhos or XPhos (1-2 mol%)Use additional ligand if starting with a Pd source like Pd(OAc)₂ or Pd₂(dba)₃.
Base Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)Ensure the base is fresh and handled under an inert atmosphere.
Solvent Toluene or DioxaneEnsure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl halides.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst deactivation.

Q2: I am observing low to no product formation. What are the common causes and how can I troubleshoot this?

A2: Low or no yield in a Buchwald-Hartwig reaction with a sterically hindered amine like this compound can be due to several factors. The troubleshooting workflow below can help identify and resolve the issue.

troubleshooting_buchwald start Low/No Product catalyst Issue: Inactive Catalyst Solution: - Use fresh precatalyst/ligand - Ensure inert atmosphere - Screen different ligands (e.g., SPhos, BrettPhos) start->catalyst Check Catalyst System base Issue: Inappropriate Base Solution: - Use fresh, high-purity NaOtBu - Try a different base (e.g., LHMDS, K₃PO₄) catalyst->base If no improvement conditions Issue: Suboptimal Conditions Solution: - Increase temperature (up to 120°C) - Increase reaction time - Ensure anhydrous solvent base->conditions If still low yield materials Issue: Starting Material Quality Solution: - Check purity of aryl halide and amine - Ensure amine is fully deprotected if starting from a salt conditions->materials If problem persists

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Q3: I am seeing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupling. This can be minimized by:

  • Ligand Choice: Using bulkier ligands like BrettPhos can sometimes suppress this side reaction.

  • Base Strength: While a strong base is needed, using a slightly weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a more polar solvent like dioxane might be beneficial, although this may require higher temperatures and longer reaction times.

  • Water Content: Ensure your reaction is strictly anhydrous, as water can be a proton source for hydrodehalogenation.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 2: Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. For the coupling of the bulky this compound, a mild and selective reducing agent is preferred to avoid side reactions.

Frequently Asked Questions (FAQs) for Reductive Amination

Q1: What is the recommended reducing agent for the reductive amination of this compound?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1][2] It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the intermediate iminium ion formed in the reaction.[2][3]

Table 2: Recommended Conditions for Reductive Amination with STAB

ParameterRecommended ConditionNotes
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 equiv.)STAB is moisture-sensitive; handle under a dry atmosphere.
Carbonyl Compound Aldehyde or Ketone (1.0-1.2 equiv.)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)THF can also be used.[2]
Acid Catalyst (optional) Acetic Acid (catalytic to 1 equiv.)Often beneficial for reactions with ketones to facilitate iminium ion formation.[2]
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Q2: My reductive amination is slow or incomplete. How can I improve the reaction rate and conversion?

A2: Slow reactions are often due to inefficient formation of the iminium ion intermediate, especially with less reactive ketones or the sterically hindered bipiperidine.

troubleshooting_reductive_amination start Slow/Incomplete Reaction acid Issue: Slow Iminium Formation Solution: - Add catalytic acetic acid (especially for ketones) - Pre-stir amine and carbonyl before adding STAB start->acid Check for Acid Catalyst reagent Issue: Reagent Quality Solution: - Use fresh, high-quality STAB - Ensure carbonyl compound is pure acid->reagent If no improvement solvent Issue: Solvent Effects Solution: - Ensure anhydrous solvent - Try a different solvent (e.g., DCE instead of DCM) reagent->solvent If still slow concentration Issue: Concentration Solution: - Increase the concentration of reactants solvent->concentration If problem persists

Caption: Troubleshooting workflow for slow reductive amination reactions.

Q3: I am observing the formation of an alcohol byproduct from the reduction of my carbonyl starting material. What is causing this and how can it be prevented?

A3: Formation of the alcohol byproduct indicates that the carbonyl compound is being directly reduced. While STAB is selective for the iminium ion, this can occur if:

  • The reducing agent is too reactive: Ensure you are using STAB and not a more powerful reducing agent like sodium borohydride (NaBH₄) in the initial mixture.[1]

  • Iminium formation is very slow: If the iminium ion is not formed, the reducing agent may slowly reduce the carbonyl. Adding a catalytic amount of acetic acid can accelerate iminium formation and favor the desired reaction pathway.[2]

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Iminium Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. For ketones, adding a catalytic amount of acetic acid is recommended.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 3: Purification Troubleshooting

Q1: My product is difficult to separate from the starting amine by column chromatography. What can I do?

A1: If the polarity of your product and the starting bipiperidine are very similar, consider the following:

  • Acidic Wash: During the workup, an acidic wash (e.g., with 1M HCl) can protonate both the starting amine and the product, potentially allowing for separation based on differences in their salt solubility or partitioning. Remember to re-neutralize the aqueous layer and extract your product.

  • Boc Deprotection/Reprotection: If applicable to your synthetic route, you could deprotect the Boc group, purify the more polar free amine, and then re-protect it.

  • Crystallization: Attempt to crystallize the product from a suitable solvent system.

Q2: How can I remove residual palladium catalyst from my product after a Buchwald-Hartwig reaction?

A2: Residual palladium can often be removed by:

  • Filtration through specialized media: Filtering the crude product solution through a pad of celite followed by a plug of silica gel can be effective. Commercially available metal scavengers can also be used.

  • Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium salts.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb the palladium, which can then be removed by filtration.

References

Identifying and removing impurities in tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl [4,4'-bipiperidine]-1-carboxylate. The information provided will assist in identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can originate from the starting materials, side-reactions during the Boc-protection step, or degradation of the product. These may include:

  • Unreacted Starting Material: 4,4'-Bipiperidine.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate (Boc)₂O and its byproducts such as tert-butanol.

  • Over-alkylation Product: 1,1'-Di-Boc-[4,4'-bipiperidine].

  • Solvent-Related Impurities: Residual solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes).

  • Degradation Products: Hydrolysis of the Boc group can lead to the formation of the free amine, 4,4'-bipiperidine.

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its impurities. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and tert-butanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of the sample to that of a pure standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as the N-H stretch from unreacted 4,4'-bipiperidine.

Q3: What are the recommended storage conditions to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and strong acids. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent hydrolysis of the Boc-protecting group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and purification of this compound.

Observed Problem Potential Cause Suggested Solution
Extra peaks in HPLC chromatogram Presence of impurities such as unreacted 4,4'-bipiperidine or di-Boc byproduct.1. Optimize the stoichiometry of the Boc-protection reaction to minimize unreacted starting material and over-alkylation. 2. Purify the product using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from less polar (di-Boc) and more polar (4,4'-bipiperidine) impurities.
Low purity confirmed by NMR Incomplete reaction or inefficient purification.1. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. 2. Recrystallize the product from a suitable solvent system to improve purity.
Product appears wet or oily Residual solvents from the purification process.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.
Poor peak shape in HPLC analysis Inappropriate mobile phase or column chemistry.Adjust the mobile phase pH or use a different column. For basic compounds like piperidines, adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[1]
Product degrades over time Improper storage conditions leading to hydrolysis of the Boc group.Store the product under an inert atmosphere in a tightly sealed container at low temperatures.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general method for the analysis of this compound and its common impurities.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_impurities Potential Impurities start 4,4'-Bipiperidine + (Boc)₂O reaction Boc-Protection Reaction start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc Purity Check column Column Chromatography crude->column Purification imp1 Unreacted 4,4'-Bipiperidine crude->imp1 imp2 Di-Boc Byproduct crude->imp2 pure Pure Product column->pure pure->hplc Final Purity Check imp3 Residual Solvents pure->imp3

Caption: Workflow for Synthesis, Purification, and Analysis.

troubleshooting_logic cluster_identification Impurity Identification cluster_solutions Troubleshooting Actions action_node action_node start Impurity Detected? start->action_node No (Proceed with Experiment) is_polar More Polar than Product? start->is_polar Yes is_nonpolar Less Polar than Product? is_polar->is_nonpolar No sol1 Optimize Reaction Stoichiometry is_polar->sol1 Likely Unreacted Starting Material is_volatile Volatile? is_nonpolar->is_volatile No sol2 Adjust Chromatography Gradient is_nonpolar->sol2 Likely Di-Boc Byproduct sol3 Dry Under High Vacuum is_volatile->sol3 Likely Residual Solvent sol4 Recrystallize Product is_volatile->sol4 No (Consider Recrystallization)

Caption: Troubleshooting Logic for Impurity Identification.

References

Technical Support Center: Scaling Up the Production of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl [4,4'-bipiperidine]-1-carboxylate. The information is designed to address common challenges encountered during the scale-up of production, from synthesis and purification to process control.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the synthesis and purification of this compound.

Synthesis Stage

Problem 1: Low Yield During Reductive Amination for 4,4'-Bipiperidine Core Formation

  • Symptom: The yield of the coupled 4,4'-bipiperidine product is significantly lower than expected when reacting a 4-piperidone derivative with a 4-aminopiperidine derivative.

  • Possible Causes & Solutions:

CauseRecommended Action
Inefficient Imine Formation The equilibrium between the carbonyl and amine starting materials may not favor imine formation. Consider removing water as it forms, for example, by azeotropic distillation with a suitable solvent like toluene.[1][2]
Reduction of Starting Carbonyl The reducing agent might be reducing the 4-piperidone starting material before it can form the imine. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations and less likely to reduce the ketone precursor.[1][3][4]
Catalyst Deactivation The nitrogen atoms in the piperidine rings can act as Lewis bases and poison the catalyst in catalytic hydrogenation. If using a metal catalyst (e.g., Pd/C), consider adding a non-poisoning acid to protonate the nitrogen, which can enhance the reaction rate. Monitor catalyst activity and consider increasing catalyst loading if deactivation is suspected.[5]
Suboptimal Reaction Conditions The reaction temperature, pressure, and solvent can significantly impact the yield. Optimize these parameters. For catalytic hydrogenation, higher pressures of hydrogen gas may be required to overcome the aromaticity of any pyridine precursors.[5]

Problem 2: Incomplete Boc Protection of the 4,4'-Bipiperidine

  • Symptom: Analysis of the crude product shows a significant amount of unprotected 4,4'-bipiperidine or di-Boc protected product.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Boc Anhydride (Boc₂O) Ensure at least a stoichiometric amount of Boc₂O is used. On a larger scale, it may be necessary to use a slight excess to drive the reaction to completion.
Inadequate Base A suitable base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the acid formed during the reaction. Ensure the base is of good quality and used in sufficient quantity.
Poorly Nucleophilic Amine The secondary amine of the bipiperidine might be sterically hindered or electronically deactivated, leading to a slow reaction.[6] Increase the reaction temperature or prolong the reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[7]
Solubility Issues The starting 4,4'-bipiperidine may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. Select a solvent in which the starting material is more soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]
Purification Stage

Problem 3: Difficulty in Removing Unreacted Starting Materials and Byproducts

  • Symptom: The final product is contaminated with unreacted 4,4'-bipiperidine, Boc anhydride, or other side-products.

  • Possible Causes & Solutions:

CauseRecommended Action
Similar Polarity of Product and Impurities The desired product and certain impurities may have similar polarities, making chromatographic separation challenging and costly at scale.
Action 1: Crystallization. Develop a robust crystallization protocol. Screen various solvents and solvent mixtures to find conditions where the desired product has high insolubility and the impurities remain in the mother liquor. Consider anti-solvent crystallization.
Action 2: Salt Formation. If the impurity is basic (e.g., unreacted bipiperidine), consider an acidic wash of the organic layer during workup to extract it into the aqueous phase.
Excess Boc Anhydride Unreacted Boc anhydride can be difficult to remove by simple extraction.
Action: Quenching. After the reaction is complete, add a nucleophilic amine, such as N,N-dimethylethylenediamine or piperazine, to react with the excess Boc anhydride, forming a more polar and easily removable derivative.

Problem 4: Product is an Oil or Fails to Crystallize

  • Symptom: The purified this compound is obtained as a viscous oil or a waxy solid that is difficult to handle and dry.

  • Possible Causes & Solutions:

CauseRecommended Action
Residual Solvents Trapped solvent molecules can inhibit crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization. Re-purify the material, paying close attention to removing closely related impurities.
Polymorphism The compound may exist in different crystalline forms (polymorphs), or it may have a low melting point.
Action 1: Seeding. If a small amount of crystalline material is available, use it to seed the supersaturated solution to induce crystallization.
Action 2: Solvent Screening. Conduct a thorough solvent screening for crystallization. Consider non-polar solvents like hexanes or heptane, or mixtures with more polar solvents like ethyl acetate or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Catalytic Hydrogenation: If this method is used to prepare the piperidine rings, it involves flammable hydrogen gas under pressure, which requires specialized high-pressure reactors and strict safety protocols to prevent leaks and potential explosions.

  • Handling of Reagents: Some reagents used in the synthesis, such as strong bases or acids, can be corrosive. Proper personal protective equipment (PPE) is essential.

  • Thermal Stability: It is crucial to understand the thermal stability of the product and any intermediates to prevent runaway reactions, especially during distillation or drying at elevated temperatures.[8]

Q2: How does the quality of starting materials impact the synthesis?

A2: The quality of starting materials is critical for a successful and reproducible synthesis at scale.[9]

  • Purity of 4,4'-Bipiperidine: Impurities in the starting bipiperidine can lead to the formation of side products that may be difficult to remove. It is advisable to use a high-purity starting material or to purify it before use.

  • Hygroscopic Nature: 4,4'-Bipiperidine can be hygroscopic.[10] The presence of water can interfere with certain reactions, particularly those involving water-sensitive reagents. Ensure starting materials are properly dried and stored.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and for identifying and quantifying impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and for identifying major impurities.[13]

Experimental Protocols & Visualizations

Protocol 1: Boc Protection of 4,4'-Bipiperidine

This protocol describes a general procedure for the N-Boc protection of 4,4'-bipiperidine.

Materials:

  • 4,4'-Bipiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4,4'-bipiperidine (1.0 eq.) and the base (1.2 eq.) in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4,4'-Bipiperidine and Base in Solvent B Cool to 0°C A->B C Add Boc₂O Solution B->C D Stir at Room Temperature C->D E Monitor Progress (TLC/LC-MS) D->E Check Completion F Quench Reaction E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify Product H->I

Boc Protection Experimental Workflow
Logical Relationship: Troubleshooting Low Yield in Reductive Amination

The following diagram illustrates the decision-making process for troubleshooting low yields in the reductive amination step.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (e.g., by NMR or IR if stable) Start->CheckImine IminePresent Imine is Formed CheckImine->IminePresent Yes NoImine Imine Not Detected CheckImine->NoImine No CheckReduction Check for Reduction of Starting Carbonyl IminePresent->CheckReduction CheckCatalyst Evaluate Catalyst Activity IminePresent->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Temp, Pressure, Solvent) IminePresent->OptimizeConditions RemoveWater Remove Water (Azeotropic Distillation) NoImine->RemoveWater ChangeReductant Use Milder/More Selective Reducing Agent (e.g., NaBH(OAc)₃) CheckReduction->ChangeReductant IncreaseCatalyst Increase Catalyst Loading or Add Acidic Additive CheckCatalyst->IncreaseCatalyst Solution Improved Yield OptimizeConditions->Solution RemoveWater->Solution ChangeReductant->Solution IncreaseCatalyst->Solution

Troubleshooting Reductive Amination Yield

References

Preventing degradation of tert-Butyl [4,4'-bipiperidine]-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of tert-Butyl [4,4'-bipiperidine]-1-carboxylate to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Loss of Purity Over Time Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. This can be caused by exposure to acidic vapors in the storage area or residual acid from synthesis.- Store the compound in a tightly sealed container in a dedicated, well-ventilated area for non-volatile chemicals. - Ensure the storage environment is free from acidic contaminants. - If acidity is suspected, consider repurifying a small sample by recrystallization or column chromatography.
Thermal Degradation: Prolonged exposure to elevated temperatures can lead to the degradation of the Boc group.- Store the compound at the recommended temperature of 2-8°C. - Avoid repeated warming and cooling cycles. For frequent use, consider aliquoting the compound into smaller, single-use vials.
Photolytic Degradation: Exposure to light, especially UV light, can potentially contribute to the degradation of the compound over extended periods.- Store the compound in an amber or opaque vial to protect it from light.
Appearance of a New Peak in Analytical Data (e.g., HPLC, LC-MS) Formation of [4,4'-Bipiperidine]: The most common degradation product is the deprotected [4,4'-bipiperidine], resulting from the loss of the Boc group.- Confirm the identity of the new peak by comparing its retention time and mass spectrum with a known standard of [4,4'-bipiperidine]. - If the level of this impurity is unacceptable for your application, repurification of the bulk material is necessary.
Presence of Synthesis-Related Impurities: The new peak may correspond to unreacted starting materials or by-products from the synthesis of the compound.- Review the synthesis scheme to identify potential impurities. - Characterize the impurity using analytical techniques such as NMR and mass spectrometry.
Inconsistent Experimental Results Use of Partially Degraded Compound: The presence of degradation products can interfere with subsequent reactions, leading to lower yields or the formation of unexpected by-products.- Always check the purity of the compound before use, especially if it has been in storage for an extended period. - Use a fresh, unopened container of the compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential reactions with atmospheric components.

Q2: What is the primary degradation pathway for this compound?

A2: The most significant degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, which results in the formation of [4,4'-bipiperidine], carbon dioxide, and a tert-butyl cation.[1]

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile over time may indicate degradation.

Q4: Can I store the compound at room temperature?

A4: While the compound may be stable at room temperature for short periods, long-term storage at ambient temperature is not recommended due to the increased risk of thermal degradation. For optimal stability, refrigeration at 2-8°C is advised.

Q5: What are the signs of degradation?

A5: Visual signs of degradation are not always apparent. The most reliable indicator is a decrease in purity as determined by analytical methods. The appearance of a new peak corresponding to the deprotected [4,4'-bipiperidine] in an HPLC or LC-MS chromatogram is a common sign of degradation.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°CMinimizes thermal degradation.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and reactive gases.[1]
Light Protect from light (use amber vials)Prevents potential photolytic degradation.[1]
Container Tightly sealedPrevents ingress of moisture and other contaminants.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of the deprotected [4,4'-bipiperidine].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. Note: The acidic modifier is for analytical purposes to ensure good peak shape and should not be used for storage.

    • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak of this compound and any impurity peaks. The deprotected [4,4'-bipiperidine] will have a significantly shorter retention time.

Mandatory Visualization

Degradation_Pathway Degradation Pathway of this compound cluster_conditions Degradation Conditions A This compound B [4,4'-Bipiperidine] (Deprotected Impurity) A->B Deprotection C tert-Butyl Cation A->C D Carbon Dioxide A->D Acid Acid (H+) Acid->A Heat Heat (Δ) Heat->A Light Light (hν) Light->A

Caption: Primary degradation pathway of this compound.

Experimental_Workflow Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G H Identify Impurities F->H

Caption: Experimental workflow for HPLC-based purity assessment.

References

Resolving poor solubility of bipiperidine intermediates in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of bipiperidine intermediates in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are my bipiperidine intermediates poorly soluble in the reaction mixture?

A1: The solubility of bipiperidine intermediates is influenced by several factors. The bipiperidine core, while containing basic nitrogen atoms capable of hydrogen bonding, can be lipophilic depending on its substituents.[1] Poor solubility often arises from:

  • High Crystallinity: The rigid structure of some bipiperidine derivatives can lead to high lattice energy, making it difficult for solvents to break the crystal structure.

  • Solvent Mismatch: The polarity of the reaction solvent may not be suitable for the specific bipiperidine intermediate, especially if the substituents significantly alter its polarity.[2]

  • Low Temperature: Solubility of solids in organic solvents generally decreases with temperature. If the reaction is run at a low temperature, the intermediate may precipitate.

  • Reaction Progress: As the reaction progresses, the formation of the bipiperidine product increases its concentration. If this concentration exceeds its solubility limit in the chosen solvent system, precipitation will occur.[2]

  • pH Effects: For reactions in protic or aqueous-containing solvent systems, the pH can affect the ionization state of the basic nitrogen atoms on the bipiperidine core, significantly impacting solubility.[1][3]

Q2: In which types of solvents are bipiperidine intermediates generally soluble?

A2: Bipiperidine intermediates, being nitrogen-containing heterocyclic compounds, generally exhibit good solubility in polar aprotic solvents due to favorable dipole-dipole interactions.[4] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often effective.[2][5] Polar protic solvents such as methanol and ethanol can also be good solvents, as the nitrogen atoms can act as hydrogen bond acceptors.[4] Their solubility is typically lower in non-polar solvents like hexanes and toluene.[4]

Q3: My bipiperidine intermediate precipitated upon addition of a reagent. What should I do?

A3: This is a common issue that can occur due to a change in the reaction mixture's composition, which lowers the solubility of your intermediate. The immediate goal is to redissolve the precipitate to allow the reaction to proceed homogeneously. Refer to the Troubleshooting Guide below for immediate actions and the detailed protocol for In-situ Resolution of Intermediate Precipitation.

Q4: Can I simply add more of the same solvent to redissolve the precipitate?

A4: While adding more of the primary reaction solvent can sometimes work, it may not be the most effective solution. It will dilute your reactants, potentially slowing down the reaction rate. A better approach is often to add a small amount of a stronger, miscible co-solvent in which your intermediate has higher solubility. Refer to the Co-Solvent Selection section in the troubleshooting guide.

Q5: How can I prevent solubility issues from occurring in the first place?

A5: Proactive measures can save significant time and resources. Before running a reaction on a large scale, it is advisable to perform a solvent screening to find an optimal solvent or co-solvent system for your specific bipiperidine intermediate. Refer to the Experimental Protocol for Solvent Screening for a detailed methodology.

Troubleshooting Guide: Resolving Precipitation In-Situ

If your bipiperidine intermediate precipitates during a reaction, follow this guide to diagnose and resolve the issue.

Immediate Actions:
  • Increase Temperature: Gently warm the reaction mixture. Many organic compounds show increased solubility at higher temperatures. Ensure the temperature is well below the boiling point of the solvent and does not compromise the stability of reactants or products.

  • Add a Co-Solvent: Introduce a small volume (e.g., 5-10% of the total reaction volume) of a strong, polar aprotic co-solvent like DMSO or DMF. Add it dropwise with vigorous stirring until the precipitate redissolves.

  • Check pH (if applicable): If your reaction medium has an aqueous component or protic species, the pH might have shifted. For basic bipiperidines, a slight decrease in pH (addition of a mild acid) can sometimes form a more soluble salt.[6] However, this must be done cautiously to avoid unwanted side reactions.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting precipitation issues during your reaction.

G cluster_0 Troubleshooting Workflow for Intermediate Precipitation start Precipitation Observed During Reaction temp Increase Temperature? start->temp cosolvent Add Co-Solvent? temp->cosolvent No redissolved Precipitate Redissolved? temp->redissolved Yes cosolvent->redissolved Yes reassess Reassess Conditions: - Perform Solvent Screen - Adjust Reactant Concentration - Modify Reaction Temperature cosolvent->reassess No proceed Continue Reaction (Monitor Closely) redissolved->proceed Yes redissolved->reassess No

A workflow for troubleshooting bipiperidine precipitation.

Data Presentation: Estimated Solubility of Bipiperidine Intermediates

While specific quantitative data is often proprietary or unpublished, the following table provides estimated solubility values for representative bipiperidine structures based on the general solubility behavior of similar heterocyclic amines and substituted piperidines.[4][7] These values are intended for guidance in solvent selection.

Intermediate StructureSolventTemperature (°C)Estimated Solubility (mg/mL)Rationale / Notes
4,4'-Bipiperidine Methanol25> 50High polarity and hydrogen bonding capability.[4]
Acetonitrile2510 - 20Good solubility in polar aprotic solvents.
Tetrahydrofuran (THF)255 - 10Moderate polarity.
Toluene25< 1Low polarity.
N-Boc-4,4'-bipiperidine Dichloromethane (DCM)25> 100The lipophilic Boc group increases solubility in chlorinated solvents.[4]
N,N-Dimethylformamide (DMF)25> 100Strong polar aprotic solvent.[2]
Dimethyl Sulfoxide (DMSO)25> 100Strong polar aprotic solvent.[4]
Ethanol2520 - 50Good solubility in polar protic solvents.[4]
Hexanes25< 0.1Very non-polar solvent.

Note: These are estimated values. Actual solubility should be determined experimentally for each specific intermediate.

Experimental Protocols

Protocol 1: Rapid Solvent Screening for Bipiperidine Intermediates

This protocol provides a method to quickly assess the solubility of a bipiperidine intermediate in a range of solvents to select appropriate conditions for a reaction.

Materials:

  • Bipiperidine intermediate (solid)

  • Selection of candidate solvents (e.g., DMF, DMSO, NMP, Acetonitrile, THF, Methanol, Toluene)

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Vortex mixer

  • Calibrated micropipettes

Methodology:

  • Preparation: Add approximately 10 mg of your bipiperidine intermediate to each labeled vial.

  • Solvent Addition: Add 0.1 mL of the first solvent to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the vial. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

  • Incremental Addition: If the solid has not dissolved, add another 0.4 mL of the solvent (total volume 0.5 mL) and vortex again for 1-2 minutes. If it dissolves, the solubility is approximately 20 mg/mL.

  • Further Dilution: If the solid remains, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex. If it dissolves, the solubility is approximately 10 mg/mL.

  • Categorization: Classify the solvents based on the results:

    • High Solubility: > 100 mg/mL

    • Good Solubility: 20 - 100 mg/mL

    • Moderate Solubility: 10 - 20 mg/mL

    • Poor Solubility: < 10 mg/mL

  • Selection: Choose a solvent or a mixture of solvents from the "High" or "Good" solubility categories for your reaction.

The following diagram illustrates the decision-making process for solvent selection based on screening results.

G cluster_1 Solvent Selection Logic start Perform Solvent Screening Protocol check_high Any 'High Solubility' (>100 mg/mL) Solvents? start->check_high select_high Select Best 'High' Solubility Solvent check_high->select_high Yes check_good Any 'Good Solubility' (20-100 mg/mL) Solvents? check_high->check_good No select_good Select Best 'Good' Solubility Solvent check_good->select_good Yes check_moderate Any 'Moderate Solubility' (10-20 mg/mL) Solvents? check_good->check_moderate No use_cosolvent Consider Co-Solvent System (e.g., Moderate + High Solubility Solvent) check_moderate->use_cosolvent Yes resynthesize Consider Structural Modification or Different Synthetic Route check_moderate->resynthesize No

Decision tree for solvent selection after screening.
Protocol 2: In-situ Resolution of Intermediate Precipitation

This protocol details the steps to take when an intermediate unexpectedly precipitates out of the reaction mixture.

Objective: To redissolve the precipitated intermediate without significant disruption to the reaction progress.

Safety Note: Always handle organic solvents and reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Stop Reagent Addition: If you are in the process of adding a reagent, pause the addition immediately.

  • Attempt Thermal Dissolution:

    • Place a thermometer in the reaction flask.

    • Gently warm the mixture using a water or oil bath, increasing the temperature in 5-10 °C increments.

    • Maintain vigorous stirring and monitor the mixture closely.

    • Caution: Do not exceed a temperature that could cause side reactions or decomposition. If the precipitate dissolves, maintain this temperature and resume the reaction, monitoring for any re-precipitation.

  • Attempt Co-Solvent Dissolution (if thermal method fails or is not viable):

    • Select a co-solvent in which the intermediate is known or expected to have very high solubility (e.g., DMSO, DMF). The co-solvent must be miscible with the primary reaction solvent and inert to the reaction conditions.

    • Using a syringe, add the co-solvent dropwise to the vigorously stirred reaction mixture.

    • Observe for dissolution of the precipitate. Continue adding the co-solvent in small portions (e.g., 1-5% of the initial reaction volume at a time) until the solution becomes clear.

    • Once the precipitate is dissolved, resume the reaction. Note the total volume of co-solvent added for future optimization of the reaction setup.

  • If Both Methods Fail:

    • If the precipitate does not redissolve, it indicates a severe solubility issue.

    • It may be necessary to stop the reaction, isolate the material, and re-design the reaction conditions based on a thorough solvent screening (see Protocol 1).

    • In some cases, proceeding with the reaction as a slurry (heterogeneous mixture) is possible if the dissolved portion reacts and pulls more of the solid into solution according to Le Châtelier's principle. However, this often leads to very slow and incomplete reactions.

References

Validation & Comparative

A Comparative Guide to tert-Butyl [4,4'-bipiperidine]-1-carboxylate and Other Key Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its conformational rigidity and ability to modulate physicochemical properties make it a highly sought-after structural motif.[2] This guide provides an objective comparison of tert-Butyl [4,4'-bipiperidine]-1-carboxylate with other widely used piperidine building blocks, offering insights into their respective physicochemical properties, reactivity in key synthetic transformations, and applications in drug design.

Physicochemical Properties: A Comparative Overview

The selection of a building block in drug discovery is often guided by its intrinsic physicochemical properties, which influence solubility, permeability, and metabolic stability. The following table summarizes key properties of this compound and other common N-Boc protected piperidine derivatives.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Calculated logP
This compound C₁₅H₂₈N₂O₂268.3998-1023631.028~2.5-3.0
N-Boc-piperidineC₁₀H₁₉NO₂185.26N/A (Liquid)86 (at 0.5 mmHg)0.964~2.3
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2661-65292.3~1.10.61
4-(N-Boc-amino)piperidineC₁₀H₂₀N₂O₂200.28162-166304.8~1.01.1

Reactivity and Performance in Key Coupling Reactions

The utility of these building blocks is largely defined by their performance in common synthetic transformations, particularly in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, which are fundamental to the assembly of complex drug molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] The nucleophilicity of the piperidine nitrogen is a key determinant of its reactivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a (NHC)Pd(allyl)Cl complex), a suitable phosphine ligand (e.g., XPhos, tBu₃P·HBF₄), and a base (e.g., NaOtBu, LHMDS).[4] The aryl/heteroaryl halide (1.0 equiv.) and the N-deprotected piperidine derivative (1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene, THF).[4] The reaction mixture is stirred at room temperature or heated (typically 80-110 °C) until completion, as monitored by TLC or LC-MS.[5] Workup involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[6]

Building Block (after Boc deprotection)Aryl HalideCatalyst/LigandBaseSolventConditionsYield (%)
[4,4'-Bipiperidine] 2-Bromopyridine derivativePd(OAc)₂ / dpppNaOtBuTolueneReflux, 1h~90% (for a similar substrate)
Piperidine4-Chloroanisole(SIPr)Pd(methallyl)ClLHMDSTolueneRT, 25 min94
4-HydroxypiperidineNot readily available-----
4-AminopiperidineAryl BromidePd₂(dba)₃ / BINAPNaOtBuToluene80 °C, 16h~80-95% (representative)

Note: Direct comparative data for all substrates under identical conditions is scarce. The presented data is representative of typical reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[7] For piperidine building blocks, this often involves converting a hydroxyl group to a triflate or using a piperidone derivative to introduce a double bond for subsequent coupling.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl or vinyl halide/triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene).[9] The mixture is degassed and heated (typically 80-100 °C) until the reaction is complete. After cooling, the reaction is worked up by extraction and purified by chromatography.[10]

Building Block DerivativeCoupling PartnerCatalystBaseSolventConditionsYield (%)
N-Boc-[4,4'-bipiperidin]-4'-one Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C, 12h~70-90% (representative)
N-Boc-4-piperidone enol triflatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene80 °C, 12h~85%
N-Boc-4-hydroxypiperidine (as triflate)Arylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane90 °C, 16h~75-90% (representative)
N-Boc-4-aminopiperidine (as aryl derivative)Arylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85 °C, 12h~80-95% (representative)

Note: The reactivity in Suzuki coupling is highly dependent on the specific derivative used. The table provides representative examples.

Applications in Drug Discovery and Medicinal Chemistry

The choice of a piperidine building block significantly impacts the properties of the final drug candidate.

  • This compound introduces a rigid, extended scaffold. This can be advantageous for positioning functional groups in specific orientations to interact with biological targets. The bipiperidine motif is found in compounds developed as histamine H3 receptor antagonists and has been explored for its potential in treating neurological disorders.[1][11]

  • N-Boc-piperidine serves as a fundamental building block for introducing a simple piperidine ring, often used to improve solubility and metabolic stability.

  • N-Boc-4-hydroxypiperidine provides a convenient handle for further functionalization at the 4-position through oxidation, etherification, or esterification, allowing for the exploration of structure-activity relationships.[8] It is a key intermediate in the synthesis of various pharmaceuticals.[12]

  • 4-(N-Boc-amino)piperidine is utilized to introduce a basic nitrogen atom, which can be crucial for forming salt bridges with target proteins and enhancing aqueous solubility.

Visualizing Synthetic Pathways and Relationships

The following diagrams illustrate the central role of these building blocks in synthetic workflows and their structural relationships.

experimental_workflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Product Aryl Halide Aryl Halide Buchwald-Hartwig or Suzuki Coupling Buchwald-Hartwig or Suzuki Coupling Aryl Halide->Buchwald-Hartwig or Suzuki Coupling Piperidine Building Block Piperidine Building Block Piperidine Building Block->Buchwald-Hartwig or Suzuki Coupling Functionalized Piperidine Derivative Functionalized Piperidine Derivative Buchwald-Hartwig or Suzuki Coupling->Functionalized Piperidine Derivative

Caption: A generalized workflow for coupling reactions.

structural_relationship N-Boc-piperidine N-Boc-piperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-(N-Boc-amino)piperidine 4-(N-Boc-amino)piperidine This compound This compound Core Piperidine Ring Core Piperidine Ring Core Piperidine Ring->N-Boc-piperidine Core Piperidine Ring->N-Boc-4-hydroxypiperidine Core Piperidine Ring->4-(N-Boc-amino)piperidine Core Piperidine Ring->this compound

Caption: Structural relationships of piperidine building blocks.

References

A Comparative Guide to Alternative Synthetic Routes for the [4,4'-Bipiperidine] Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [4,4'-bipiperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable component for modulating interactions with biological targets. This guide provides a comparative analysis of three distinct synthetic strategies to access the [4,4'-bipiperidine] core, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most appropriate route for specific research and development needs.

Executive Summary

This guide details and compares the following three synthetic routes to the [4,4'-bipiperidine] core:

  • Route 1: Catalytic Hydrogenation of 4,4'-Bipyridine: A classical and direct two-step approach involving the initial synthesis of 4,4'-bipyridine via a coupling reaction, followed by the complete reduction of both pyridine rings.

  • Route 2: Reductive Homocoupling of 4-Halopiperidine Derivatives: A convergent strategy that involves the direct coupling of two pre-formed and N-protected 4-halopiperidine units.

  • Route 3: Double Reductive Amination of a Bicyclic Precursor: A conceptually elegant approach that constructs both piperidine rings in a single step from a suitable dicarbonyl precursor.

Each route presents distinct advantages and disadvantages concerning precursor availability, reaction conditions, scalability, and overall efficiency. The following sections provide a detailed breakdown of each synthetic pathway.

Route 1: Catalytic Hydrogenation of 4,4'-Bipyridine

This is arguably the most established and straightforward route to the [4,4'-bipiperidine] core. It relies on the well-documented chemistry of pyridine coupling and subsequent hydrogenation.

cluster_0 Stage 1: 4,4'-Bipyridine Synthesis cluster_1 Stage 2: Hydrogenation 4-Halopyridine 4-Halopyridine 4,4'-Bipyridine 4,4'-Bipyridine 4-Halopyridine->4,4'-Bipyridine Coupling Reaction (e.g., Ni-catalyzed) Bipyridine_H 4,4'-Bipyridine Bipiperidine [4,4'-Bipiperidine] Bipyridine_H->Bipiperidine Catalytic Hydrogenation (e.g., Raney Ni, H2)

Fig. 1: Synthetic workflow for Route 1.
Quantitative Data Comparison for Route 1

StepReactionCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Ni-catalyzed Homocoupling of 2-chloropyridineNiBr₂·3H₂O, Mn powderDMF601886 (for 2,2'-bipyridine)[1]
2Catalytic Hydrogenation of Pyridine RingRaney NickelEthanol25-1001-3High (generally >90)[2]
Experimental Protocols for Route 1

Step 1: Synthesis of 4,4'-Bipyridine via Nickel-Catalyzed Reductive Homocoupling (Adapted from a similar procedure for 2,2'-bipyridine)[1]

  • To a round-bottom flask charged with NiBr₂·3H₂O (5 mol%) and manganese powder (2 equivalents), add anhydrous DMF under an inert atmosphere.

  • Add 4-chloropyridine (1 equivalent) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 18-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with 1M sodium hydroxide.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 4,4'-bipyridine, which can be further purified by recrystallization or sublimation.

Step 2: Catalytic Hydrogenation of 4,4'-Bipyridine (General Procedure)[2]

  • In a high-pressure autoclave, dissolve 4,4'-bipyridine (1 equivalent) in ethanol.

  • Carefully add Raney Nickel (5-10 wt%) to the solution under a stream of inert gas.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 200-500 psi.

  • Heat the reaction mixture to 70-90 °C and stir vigorously for 1-3 hours.

  • After cooling to room temperature, carefully vent the excess hydrogen.

  • Filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to afford [4,4'-bipiperidine].

Route 2: Reductive Homocoupling of 4-Halopiperidine Derivatives

This convergent approach builds the [4,4'-bipiperidine] core by forming the central C-C bond between two pre-existing piperidine rings. This method offers the advantage of late-stage diversification if substituted piperidine precursors are used.

cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine 1,1'-di-Boc-4,4'-bipiperidine 1,1'-di-Boc-4,4'-bipiperidine N-Boc-4-iodopiperidine->1,1'-di-Boc-4,4'-bipiperidine Wurtz or Ullmann-type Homocoupling Protected 1,1'-di-Boc-4,4'-bipiperidine Bipiperidine [4,4'-Bipiperidine] Protected->Bipiperidine Acidic Deprotection (e.g., TFA or HCl)

Fig. 2: Synthetic workflow for Route 2.
Quantitative Data Comparison for Route 2

StepReactionReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Wurtz Homocoupling of Alkyl HalidesSodium metalToluene11012-24Variable (often low to moderate)[3]
2Boc DeprotectionTFA or HCl in DioxaneDCM0 - 251-2High (generally >95)
Experimental Protocols for Route 2

Step 1: Wurtz-type Homocoupling of N-Boc-4-chloropiperidine (Plausible Procedure)[3]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add dry toluene.

  • Add freshly cut sodium metal (2.2 equivalents) to the toluene.

  • Heat the mixture to reflux to create a sodium dispersion, then allow it to cool to room temperature.

  • Slowly add a solution of N-Boc-4-chloropiperidine (1 equivalent) in dry toluene to the sodium dispersion.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Cool the reaction to room temperature and cautiously quench with ethanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,1'-di-Boc-4,4'-bipiperidine.

Step 2: Boc Deprotection of 1,1'-di-Boc-4,4'-bipiperidine

  • Dissolve 1,1'-di-Boc-4,4'-bipiperidine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride or bis(trifluoroacetate) salt of [4,4'-bipiperidine].

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Route 3: Double Reductive Amination

This route offers an elegant and potentially highly efficient synthesis of the [4,4'-bipiperidine] core from a suitably designed precursor, forming both rings in a single transformation. The key challenge lies in the synthesis of the appropriate starting material.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization Alkene Suitable Di-alkene Dicarbonyl Bis-dicarbonyl Precursor Alkene->Dicarbonyl Ozonolysis Dicarbonyl_C Bis-dicarbonyl Precursor Bipiperidine [4,4'-Bipiperidine] Dicarbonyl_C->Bipiperidine Double Reductive Amination (e.g., NH4OAc, NaBH3CN)

Fig. 3: Synthetic workflow for Route 3.
Quantitative Data Comparison for Route 3

StepReactionReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Ozonolysis of AlkenesO₃, then Me₂S or PPh₃DCM/MeOH-78 to 252-4High (generally >90)General Knowledge
2Double Reductive AminationNH₄OAc, NaBH₃CNMeOH2512-2470-80 (for similar systems)[4]
Experimental Protocols for Route 3

Step 1: Synthesis of a Bis-dicarbonyl Precursor (Conceptual)

A suitable precursor, such as a 1,1'-bi(cyclopent-1-ene) derivative, could undergo ozonolysis to generate a tetra-aldehyde. A more practical approach might involve the synthesis of a diketo-diamine or a related structure. For the purpose of this guide, we will assume the availability of a suitable bis-dicarbonyl precursor.

Step 2: Double Reductive Amination (Adapted from general procedures)[4]

  • Dissolve the bis-dicarbonyl precursor (1 equivalent) in methanol.

  • Add ammonium acetate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of aqueous HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with aqueous NaOH and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [4,4'-bipiperidine].

  • Purify by distillation or recrystallization of a salt form.

Conclusion

The choice of synthetic route to the [4,4'-bipiperidine] core structure is contingent upon several factors including the desired scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the target molecule.

  • Route 1 (Catalytic Hydrogenation) is a robust and well-trodden path, likely to be the most reliable for large-scale synthesis of the unsubstituted core, provided that 4,4'-bipyridine is readily available or can be synthesized efficiently.

  • Route 2 (Reductive Homocoupling) offers a more convergent approach, which may be advantageous for the synthesis of libraries of substituted [4,4'-bipiperidine] analogues, although the key C-C bond-forming step may require significant optimization.

  • Route 3 (Double Reductive Amination) is an elegant and atom-economical strategy, but its practicality is highly dependent on the efficient synthesis of a suitable, and potentially complex, acyclic precursor.

Researchers and drug development professionals are encouraged to consider these factors carefully when selecting a synthetic strategy for their specific application. The experimental protocols provided herein serve as a foundation for the laboratory-scale synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to the Purity of Commercial tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of starting materials and intermediates is paramount. tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a key building block in medicinal chemistry, frequently employed in the development of treatments for a range of diseases. The presence of impurities in commercial batches of this reagent can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yields, and complications in purification. This guide provides a comparative analysis of the purity of commercially available this compound from three fictional suppliers, offering a framework for researchers to validate the quality of this critical reagent.

Data Presentation

The purity of this compound samples from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, including the identification and quantification of major impurities, are summarized in the table below.

Supplier Purity by HPLC-UV (Area %) Purity by qNMR (%) Major Impurity 1 (Area % by HPLC) Identity of Impurity 1 Major Impurity 2 (Area % by HPLC) Identity of Impurity 2
Supplier A 99.5%99.2%0.3%4,4'-Bipiperidine0.1%tert-Butyl 4'-oxo[4,4'-bipiperidine]-1-carboxylate
Supplier B 98.2%98.0%1.1%4,4'-Bipiperidine0.5%Unidentified (high MW)
Supplier C 97.5%97.3%1.5%4,4'-Bipiperidine0.8%tert-Butyl 4-oxopiperidine-1-carboxylate

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled to an Agilent 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Samples were dissolved in Dichloromethane to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Method: A known mass of the internal standard and the sample were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure complete T1 relaxation for all relevant signals. The purity of the analyte was calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

  • Analyte Signal: The multiplet corresponding to the protons on the bipiperidine core.

  • Internal Standard Signal: The singlet corresponding to the olefinic protons of maleic anhydride.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity validation of commercial this compound samples.

G cluster_0 Sample Acquisition cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Confirmation cluster_3 Absolute Purity Determination cluster_4 Final Evaluation Supplier_A Supplier A Sample HPLC HPLC-UV Analysis Supplier_A->HPLC Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_C Supplier C Sample Supplier_C->HPLC GCMS GC-MS Analysis HPLC->GCMS Identify Impurities NMR_ID NMR for Structure HPLC->NMR_ID Confirm Structure qNMR qNMR Analysis HPLC->qNMR Quantify Purity Decision Accept or Reject Batch GCMS->Decision NMR_ID->Decision qNMR->Decision

Purity Validation Workflow
Decision Making Based on Purity Analysis

The following diagram outlines the logical decision-making process for a researcher after obtaining the purity data for a given sample.

G start Purity Data Received purity_check Purity > 99%? start->purity_check impurity_check Impurities Known & Non-reactive? purity_check->impurity_check No accept Accept for Use purity_check->accept Yes repurify Consider Repurification impurity_check->repurify Yes reject Reject Batch impurity_check->reject No

Decision Tree for Sample Acceptance

Discussion and Conclusion

The purity of this compound can vary significantly between commercial suppliers. In our hypothetical analysis, Supplier A provided the material with the highest purity (99.5% by HPLC, 99.2% by qNMR), with the major impurity being the de-Boc'd analogue, 4,4'-bipiperidine. This impurity is often less problematic as its reactivity is distinct from the parent compound and it can often be removed during subsequent reaction workups.

Supplier B's sample showed a lower purity (98.2% by HPLC) and a significant unidentified impurity. The presence of unknown impurities is a major concern as their potential to interfere with subsequent reactions is unpredictable.

Supplier C's material had the lowest purity (97.5% by HPLC) with a notable amount of both 4,4'-bipiperidine and a starting material-related impurity, tert-Butyl 4-oxopiperidine-1-carboxylate. The presence of a reactive ketone impurity could lead to significant side product formation in reactions sensitive to carbonyl groups.

Recommendation:

Based on this comparative analysis, researchers should prioritize suppliers who provide comprehensive analytical data, including impurity profiles. It is strongly recommended that end-users perform their own purity validation using at least two orthogonal analytical techniques, such as HPLC and qNMR, before using a new batch of this compound in their synthetic workflows. This due diligence can prevent costly and time-consuming troubleshooting of failed or low-yielding reactions. The experimental protocols and decision-making framework provided in this guide offer a robust starting point for establishing such a validation process in your laboratory.

Mass Spectrometry Analysis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analytical characterization of synthetic intermediates is paramount. tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a key building block in medicinal chemistry, valued for its rigid scaffold which is incorporated into a variety of drug candidates. Mass spectrometry is an indispensable tool for confirming the identity, purity, and structure of such molecules. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and two structurally related alternatives: 1-Boc-4-(phenylamino)piperidine and 1,4'-Bipiperidine.

Executive Summary

This guide outlines the expected mass spectral characteristics of this compound under common ionization techniques, namely Electrospray Ionization (ESI) and Electron Ionization (EI). A comparison with two alternative compounds highlights the influence of structural modifications on fragmentation patterns and chromatographic behavior. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate method development.

Comparison of Mass Spectrometry Data

The following tables summarize the key mass spectrometry data for this compound and its alternatives. The data for the target compound is predicted based on the known fragmentation of N-Boc protected amines, while the data for the alternatives is based on available experimental findings.

Table 1: Key Mass Spectrometry Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Predicted/Observed Fragment Ions (m/z)
This compoundC₁₅H₂₈N₂O₂268.40269.22ESI: 213.18 ([M-C₄H₈+H]⁺), 169.17 ([M-C₅H₈O₂+H]⁺) EI: 212 ([M-C₄H₈]⁺), 168 ([M-C₅H₈O₂]⁺), 57 (C₄H₉⁺)
1-Boc-4-(phenylamino)piperidineC₁₆H₂₄N₂O₂276.38277[1]ESI: 221 ([M-C₄H₈+H]⁺), 177 ([M-C₅H₈O₂+H]⁺) EI: 220 ([M-C₄H₈]⁺), 176 ([M-C₅H₈O₂]⁺), 57 (C₄H₉⁺)
1,4'-BipiperidineC₁₀H₂₀N₂168.28169.17EI: 168 (M⁺), 98, 84, 70

Experimental Protocols

Detailed methodologies for the analysis of these compounds by LC-MS/MS and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the sensitive and selective analysis of this compound and its less volatile alternatives.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition to create calibration standards and quality control samples at the desired concentrations (e.g., 1-1000 ng/mL).

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of thermally stable and volatile compounds like 1,4'-Bipiperidine. For N-Boc protected compounds, derivatization may be necessary to improve thermal stability and peak shape, though direct analysis is often possible.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired concentration range for analysis.

2. Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualizations

Experimental Workflow

The general workflow for the LC-MS/MS analysis of these compounds is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution samples Calibration Standards & QCs dilution->samples lc Liquid Chromatography Separation samples->lc ms Mass Spectrometry Detection (ESI+) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

A generalized workflow for the LC-MS/MS analysis of piperidine derivatives.
Predicted Fragmentation Pathway of this compound (ESI+)

The following diagram illustrates the predicted fragmentation pathway of the target compound under positive mode Electrospray Ionization with Collision-Induced Dissociation (CID).

fragmentation_pathway M This compound [M+H]⁺ m/z = 269.22 F1 Loss of Isobutylene (-C₄H₈) [M - C₄H₈ + H]⁺ m/z = 213.18 M->F1 - C₄H₈ F2 Loss of CO₂ from F1 (-CO₂) [M - C₅H₈O₂ + H]⁺ m/z = 169.17 F1->F2 - CO₂

Predicted ESI fragmentation of this compound.

References

Comparing the efficacy of different protecting groups for 4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the nitrogen atoms in 4,4'-bipiperidine is a critical step in the synthesis of a wide array of pharmacologically active compounds and functional materials. The symmetrical nature of this diamine presents a significant challenge in achieving mono-N-functionalization. The strategic implementation of nitrogen protecting groups is therefore paramount to control reactivity and enable the desired synthetic transformations. This guide provides an objective comparison of the efficacy of common protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—for the mono-protection of 4,4'-bipiperidine, supported by established experimental methodologies.

Comparison of Protecting Group Efficacy

The choice of a protecting group is dictated by its ease of introduction, stability under various reaction conditions, and the facility of its removal (deprotection). An ideal protecting group should be robust enough to withstand subsequent reaction steps and selectively cleavable without affecting other functional groups within the molecule. The orthogonality of protecting groups is a key consideration in multi-step syntheses, allowing for the sequential deprotection of different protected sites.[1][2]

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, CH₂Cl₂)Strong acid (e.g., TFA, HCl in dioxane)[3][4]Stable to a wide range of non-acidic reagents; Cleavage products are volatile.Labile to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃), often under Schotten-Baumann conditionsCatalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HBr in acetic acid)[5][6]Stable to acidic and some basic conditions; Orthogonal to Boc.[2]Sensitive to catalytic reduction.
Benzyl (Bn) Benzyl bromide or chlorideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Catalytic hydrogenolysis (e.g., H₂, Pd/C, often with acid)[7][8]Very stable to a wide range of conditions (acidic, basic, organometallics).Harsh deprotection conditions may not be compatible with sensitive substrates.

Experimental Protocols

The following protocols are representative methods for the mono-protection and subsequent deprotection of 4,4'-bipiperidine. Yields are based on analogous reactions with similar diamines and may require optimization for this specific substrate.

Mono-N-Boc Protection of 4,4'-Bipiperidine

This procedure is adapted from a general method for the selective mono-Boc protection of symmetrical diamines.[9][10][11]

Materials:

  • 4,4'-Bipiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Dissolve 4,4'-bipiperidine (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add a solution of HCl in methanol (1 equivalent) dropwise.

  • Stir the mixture for 15 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of (Boc)₂O (1 equivalent) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Add water and wash with diethyl ether to remove any di-Boc protected by-product.

  • Basify the aqueous layer with a 2N NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield mono-N-Boc-4,4'-bipiperidine.

Expected Yield: 65-87% (based on analogous reactions with other diamines)[9]

Deprotection of N-Boc-4,4'-bipiperidine

This protocol utilizes trifluoroacetic acid for the efficient cleavage of the Boc group.[3]

Materials:

  • N-Boc-4,4'-bipiperidine

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve N-Boc-4,4'-bipiperidine in dichloromethane (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[3]

  • Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Mono-N-Cbz Protection of 4,4'-Bipiperidine

This procedure is a standard method for the introduction of the Cbz protecting group.[5]

Materials:

  • 4,4'-Bipiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4,4'-bipiperidine (1 equivalent) in a mixture of THF and water (1:1).

  • Add sodium carbonate (2.5 equivalents).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and ethyl acetate.

  • Separate the aqueous layer and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain mono-N-Cbz-4,4'-bipiperidine.

Expected Yield: High (quantitative yield reported for a similar substrate)[5]

Deprotection of N-Cbz-4,4'-bipiperidine

Catalytic hydrogenolysis is the most common and mild method for Cbz group removal.[7]

Materials:

  • N-Cbz-4,4'-bipiperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-4,4'-bipiperidine in methanol or ethanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected 4,4'-bipiperidine.

Mono-N-Benzylation of 4,4'-Bipiperidine

This procedure describes a typical N-alkylation reaction.

Materials:

  • 4,4'-Bipiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 4,4'-bipiperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Add benzyl bromide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to separate the mono-benzylated product from the di-benzylated and unreacted starting material.

Deprotection of N-Benzyl-4,4'-bipiperidine

Similar to Cbz deprotection, catalytic hydrogenolysis is employed for N-benzyl group cleavage. Acid is often added to facilitate the reaction.[8]

Materials:

  • N-Benzyl-4,4'-bipiperidine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Benzyl-4,4'-bipiperidine in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Add 1 equivalent of hydrochloric acid.

  • Stir the mixture under a hydrogen atmosphere at room temperature or with gentle heating (e.g., 60 °C) for 24-48 hours.[12]

  • Monitor the reaction by TLC.

  • Filter the reaction through Celite and concentrate the filtrate to obtain the hydrochloride salt of 4,4'-bipiperidine.

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules derived from 4,4'-bipiperidine. The following diagram illustrates a decision-making workflow based on the chemical compatibility of the planned synthetic steps.

Protecting_Group_Selection Protecting Group Selection for 4,4'-Bipiperidine Start Synthetic Goal: Mono-functionalization of 4,4'-bipiperidine Orthogonal_Strategy Orthogonal Protection Required? Start->Orthogonal_Strategy Acid_Sensitive Are subsequent reaction steps sensitive to acid? Reduction_Sensitive Are subsequent reaction steps sensitive to reduction? Acid_Sensitive->Reduction_Sensitive Yes Use_Boc Consider Boc Group Acid_Sensitive->Use_Boc No Base_Sensitive Are subsequent reaction steps sensitive to base? Reduction_Sensitive->Base_Sensitive Yes Use_Cbz Consider Cbz Group Reduction_Sensitive->Use_Cbz No Base_Sensitive->Use_Boc Yes Use_Bn Consider Benzyl Group Base_Sensitive->Use_Bn No Orthogonal_Strategy->Acid_Sensitive No Boc_Cbz_Strategy Use Boc and Cbz Orthogonal_Strategy->Boc_Cbz_Strategy Yes

References

A Researcher's Guide to Cross-Validation of Analytical Data for Synthesized Bipiperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the principles and data outputs of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. We will present hypothetical, yet realistic, analytical data for a synthesized sample of 4,4'-Bipiperidine to illustrate the process of cross-validation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the analysis of a hypothetical batch of synthesized 4,4'-Bipiperidine. This integrated data provides a comprehensive profile of the compound, allowing for a thorough assessment of its identity and purity.

Table 1: Summary of Analytical Data for Synthesized 4,4'-Bipiperidine

Analytical TechniqueParameterResultInterpretation
¹H NMR Chemical Shift (δ)See Table 2Consistent with the proposed structure of 4,4'-Bipiperidine.
¹³C NMR Chemical Shift (δ)See Table 2Confirms the carbon framework of the molecule.
HPLC Purity (Area %)99.2%High purity of the synthesized compound.
Retention Time (tR)8.5 minCharacteristic retention time under the specified conditions.
Mass Spectrometry m/z (ESI+)[M+H]⁺ = 169.1705Corresponds to the expected molecular weight.
FTIR Wavenumber (cm⁻¹)See Table 3Presence of key functional groups (N-H, C-H, C-N).
Elemental Analysis % CompositionSee Table 4Good correlation between experimental and theoretical values.

Table 2: NMR Spectroscopic Data for 4,4'-Bipiperidine (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 3.10dt4HH-2ax, H-6ax
2.65t4HH-2eq, H-6eq
1.85m4HH-3ax, H-5ax
1.70br s2HN-H
1.45m4HH-3eq, H-5eq
1.30m2HH-4, H-4'
¹³C NMR 46.5--C-2, C-6
44.2--C-4, C-4'
32.1--C-3, C-5

Table 3: Key FTIR Absorption Bands for 4,4'-Bipiperidine

Wavenumber (cm⁻¹)IntensityAssignment
3290Medium, SharpN-H Stretch
2935, 2850StrongC-H Stretch (aliphatic)
1450MediumC-H Bend
1130MediumC-N Stretch

Table 4: Elemental Analysis Data for 4,4'-Bipiperidine (C₁₀H₂₀N₂)

ElementTheoretical %Experimental %Deviation %
Carbon (C)71.3871.25-0.13
Hydrogen (H)11.9812.05+0.07
Nitrogen (N)16.6516.58-0.07

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are the protocols used to obtain the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: 10 mg of the synthesized 4,4'-Bipiperidine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • ¹H NMR Acquisition:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 9.8 µs

    • Acquisition Time: 3.0 s

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

  • Data Processing: The raw data was processed with appropriate software using Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). The gradient program was: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the synthesized compound in the mobile phase.[2] Further dilutions were made to a final concentration of 0.1 mg/mL.

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.[3][4]

  • Method:

    • Ionization Mode: Positive ESI.

    • Infusion: The sample, dissolved in methanol at a concentration of 10 µg/mL, was directly infused into the mass spectrometer.

    • Mass Range: m/z 50-500.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding functional groups.[5][6]

Elemental Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Method: Combustion analysis was used to determine the mass fractions of carbon, hydrogen, and nitrogen.[7][8]

  • Sample Preparation: Approximately 2 mg of the dried sample was accurately weighed into a tin capsule.

  • Data Analysis: The experimental weight percentages of C, H, and N were compared to the theoretical values calculated from the molecular formula (C₁₀H₂₀N₂). An acceptable deviation is typically within ±0.4%.[9]

Mandatory Visualization

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_validation Cross-Validation and Conclusion Synthesis Synthesized Bipiperidine Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR HPLC HPLC (Purity, Retention Time) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR EA Elemental Analysis (%C, %H, %N) Synthesis->EA CrossValidation Data Comparison and Cross-Validation NMR->CrossValidation HPLC->CrossValidation MS->CrossValidation FTIR->CrossValidation EA->CrossValidation Conclusion Confirmed Structure and Purity CrossValidation->Conclusion

Figure 1: Workflow for the cross-validation of analytical data.

DataRelationship cluster_spectroscopy Spectroscopic & Spectrometric Techniques cluster_composition Compositional & Purity Analysis Structure Proposed Structure (4,4'-Bipiperidine) NMR NMR (Confirms Connectivity) Structure->NMR MS Mass Spec (Confirms Molecular Weight) Structure->MS FTIR FTIR (Confirms Functional Groups) Structure->FTIR EA Elemental Analysis (Confirms Elemental Composition) Structure->EA HPLC HPLC (Determines Purity) Structure->HPLC NMR->MS MS->EA FTIR->EA HPLC->NMR

Figure 2: Logical relationships between analytical techniques.

Conclusion

The cross-validation of analytical data from multiple, independent techniques provides a robust and comprehensive characterization of synthesized bipiperidine compounds. In our illustrative example of 4,4'-Bipiperidine, the data from NMR, HPLC, Mass Spectrometry, FTIR, and Elemental Analysis are all in agreement, leading to a high level of confidence in the compound's structure and purity. For researchers in the field of drug discovery and development, adopting such a thorough cross-validation strategy is paramount for ensuring data integrity and making informed decisions in subsequent stages of research.

References

A Comparative Guide to the Synthetic Pathways of N-Boc-4,4'-bipiperidine: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4,4'-bipiperidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics due to its unique structural motif. The selection of a synthetic pathway for this intermediate can significantly impact the overall cost and efficiency of a drug development program. This guide provides a comparative analysis of two plausible and cost-effective synthetic routes to N-Boc-4,4'-bipiperidine: a one-step reductive amination and a two-step sequence involving a Suzuki-Miyaura coupling followed by pyridine reduction. The comparison includes a detailed cost-effectiveness analysis, experimental protocols based on analogous reactions, and visualizations of the synthetic workflows.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two proposed synthetic pathways. Prices for reagents are based on currently available bulk pricing and are subject to market fluctuations.

Table 1: Starting Material and Reagent Cost Analysis

ReagentSupplierCatalog NumberPrice (USD/mol)Pathway 1 (Reductive Amination)Pathway 2 (Suzuki Coupling & Hydrogenation)
N-Boc-4-piperidoneVarious79099-07-3~
150150-150−
250
Required -
PiperidineVarious110-89-4~
2020-20−
40
Required -
Sodium TriacetoxyborohydrideVarious56553-60-7~
100100-100−
200
Required -
4-Bromo-N-Boc-piperidineVarious180695-79-8~
800800-800−
1200
-Required
Pyridine-4-boronic acidVarious1692-15-5~
200200-200−
400
-Required
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Various-~
500500-500−
1500 (per mol of substrate)
-Required
Platinum on Carbon (Pt/C)Various-~
300300-300−
600 (per mol of substrate)
-Required

Table 2: Process Efficiency and Cost-Effectiveness Comparison

ParameterPathway 1: Reductive AminationPathway 2: Suzuki Coupling & Hydrogenation
Number of Steps 12
Overall Yield (Estimated) 70-85%60-75%
Key Advantages - Fewer steps- Milder reaction conditions- Avoids use of expensive catalysts- Potentially higher purity of intermediate- Well-established and versatile coupling methodology
Key Disadvantages - Potential for over-alkylation or side reactions- Purification may be challenging- More steps, leading to longer overall synthesis time- Requires expensive palladium and platinum catalysts- High-pressure hydrogenation may be required
Estimated Cost per Mole of Product ~$270 - $490~$1800 - $3700

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic pathways. These protocols are based on established procedures for similar transformations and may require optimization for the specific synthesis of N-Boc-4,4'-bipiperidine.

Pathway 1: One-Step Reductive Amination

This pathway involves the direct reaction of N-Boc-4-piperidone with piperidine in the presence of a reducing agent.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and piperidine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone) at room temperature is added sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford N-Boc-4,4'-bipiperidine.

Pathway 2: Two-Step Suzuki-Miyaura Coupling and Hydrogenation

This pathway involves an initial palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-N-Boc-piperidine with pyridine-4-boronic acid, followed by the reduction of the resulting pyridine ring.

Step 2a: Suzuki-Miyaura Coupling

Reaction Scheme:

Experimental Protocol:

  • To a degassed mixture of 4-bromo-N-Boc-piperidine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, N-Boc-4-(4-pyridyl)piperidine, is purified by flash column chromatography.

Step 2b: Hydrogenation of the Pyridine Ring

Reaction Scheme:

Experimental Protocol:

  • To a solution of N-Boc-4-(4-pyridyl)piperidine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added a platinum on carbon catalyst (Pt/C, 5-10 mol%).

  • The mixture is subjected to hydrogenation in a high-pressure reactor (e.g., a Parr hydrogenator) under a hydrogen atmosphere (50-100 psi) at room temperature to 50 °C.

  • The reaction is monitored by the uptake of hydrogen and by TLC or LC-MS.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography to yield N-Boc-4,4'-bipiperidine.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Reductive Amination Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_product Product start1 N-Boc-4-piperidone product N-Boc-4,4'-bipiperidine start1->product Reductive Amination start2 Piperidine start2->product reagent Sodium Triacetoxyborohydride reagent->product

Caption: Pathway 1: One-Step Reductive Amination.

Suzuki Coupling and Hydrogenation Pathway cluster_start2 Starting Materials cluster_reagents2a Reagents (Step 2a) cluster_intermediate Intermediate cluster_reagents2b Reagents (Step 2b) cluster_product2 Product start3 4-Bromo-N-Boc-piperidine intermediate N-Boc-4-(4-pyridyl)piperidine start3->intermediate Suzuki-Miyaura Coupling start4 Pyridine-4-boronic acid start4->intermediate reagent2a Palladium Catalyst Base reagent2a->intermediate product2 N-Boc-4,4'-bipiperidine intermediate->product2 Hydrogenation reagent2b H₂, Pt/C reagent2b->product2

Caption: Pathway 2: Two-Step Suzuki Coupling and Hydrogenation.

Evaluating tert-Butyl [4,4'-bipiperidine]-1-carboxylate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of core scaffolds for chemical library synthesis is a critical decision that significantly influences the properties and therapeutic potential of the resulting compounds. The rigid [4,4'-bipiperidine]-1-carboxylate core is a valuable building block in medicinal chemistry, prized for its ability to introduce a three-dimensional and conformationally constrained element into molecules. This guide provides an objective comparison of tert-Butyl [4,4'-bipiperidine]-1-carboxylate with alternative piperidine-based scaffolds in the context of parallel synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Scaffolds

Table 1: Comparison of Scaffolds in Parallel Amide Bond Formation

Building BlockReaction TypeNo. of ExamplesYield Range (%)Purity Range (%)Key Observations
This compound Amide Coupling(Not specified)(Not specified)(Not specified)Provides a rigid, extended scaffold. The secondary amine on the second piperidine ring is available for derivatization.
tert-Butyl 4-aminopiperidine-1-carboxylateReductive Amination / Amide Coupling>10060-95%>95%A versatile and widely used building block for introducing a functionalized piperidine ring.[1][2]
N-Boc-4-piperidoneReductive Amination120(Not specified)>90%Enables the introduction of diverse substituents at the 4-position of the piperidine ring.[1]
Substituted Piperidines (general)Ugi Reaction850-75%>95%Allows for the rapid generation of complex piperidine-containing scaffolds in a one-pot reaction.[3]

Table 2: Physicochemical Properties of Core Scaffolds

PropertyThis compoundtert-Butyl 4-aminopiperidine-1-carboxylate
Molecular Weight268.4 g/mol 200.3 g/mol
logP (calculated)~2.5~1.3
Topological Polar Surface Area32.3 Ų58.6 Ų
Rotatable Bonds33

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key reactions used in parallel synthesis with piperidine-based building blocks.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a highly efficient method for forming amide bonds, particularly with sterically hindered amines, and it helps to minimize racemization.

Materials and Reagents:

  • This compound (or alternative amine)

  • Carboxylic acid of interest

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the piperidine building block (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: Reductive Amination

This protocol is a common method for introducing diversity by reacting an amine with a carbonyl compound.

Materials and Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (or alternative amine)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the piperidine building block (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow_Amide_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Carboxylic_Acid Carboxylic Acid Activation Activation (HATU, DIPEA) Carboxylic_Acid->Activation Piperidine_Scaffold tert-Butyl [4,4'-bipiperidine]-1-carboxylate Coupling Amide Bond Formation Piperidine_Scaffold->Coupling Activation->Coupling Quench_Extract Quench & Extract Coupling->Quench_Extract Purification Purification (Chromatography) Quench_Extract->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Workflow for HATU-mediated amide coupling.

Scaffold_Comparison_Logic cluster_scaffolds Piperidine Building Blocks cluster_reactions Parallel Synthesis Reactions cluster_evaluation Performance Evaluation Target tert-Butyl [4,4'-bipiperidine]-1-carboxylate Amide_Coupling Amide Coupling Target->Amide_Coupling Diversity Scaffold Diversity Target->Diversity Physicochemical_Properties Physicochemical Properties Target->Physicochemical_Properties Alternative1 tert-Butyl 4-aminopiperidine-1-carboxylate Alternative1->Amide_Coupling Reductive_Amination Reductive Amination Alternative1->Reductive_Amination Alternative1->Diversity Alternative1->Physicochemical_Properties Alternative2 N-Boc-4-piperidone Alternative2->Reductive_Amination Alternative2->Diversity Alternative3 Substituted Piperidines Ugi_Reaction Ugi Reaction Alternative3->Ugi_Reaction Alternative3->Diversity Yield Yield Amide_Coupling->Yield Purity Purity Amide_Coupling->Purity Reductive_Amination->Yield Reductive_Amination->Purity Ugi_Reaction->Yield Ugi_Reaction->Purity

References

Safety Operating Guide

Proper Disposal of tert-Butyl [4,4'-bipiperidine]-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-Butyl [4,4'-bipiperidine]-1-carboxylate, a common reagent in pharmaceutical research. The following protocols are based on general best practices for heterocyclic compounds and information from safety data sheets (SDS) of structurally similar molecules, in the absence of a specific SDS for the target compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is a heterocyclic amine derivative and should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A lab coat is mandatory.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.[5]

  • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Sweep or scoop the absorbed material into a suitable, labeled container for disposal.[6][7]

  • Do not allow the chemical to enter drains or waterways.[3][5][7]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

II. Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the structure and typical reactivity of similar compounds, this compound should be considered a chemical hazardous waste. A formal hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, compatible container.

Step 2: Containerization and Labeling

  • Container: Use a clean, dry, and chemically compatible container with a secure lid. The container must be in good condition and not leaking.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Any relevant hazard warnings (e.g., "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][10]

  • Provide the disposal company with all necessary information about the waste, including its chemical name and any known hazards.

  • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

III. Quantitative Data Summary

ParameterTypical Value/ClassificationSource/Justification
GHS Hazard Statements H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4]Based on SDS for structurally similar heterocyclic compounds.
RCRA Waste Code D001 (Ignitability) if in a flammable solvent. Otherwise, it may be classified based on toxicity or other characteristics. A formal determination is required.General principle for chemical waste. The specific code depends on the final formulation of the waste.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat.[1][2]Standard laboratory practice for handling potentially hazardous chemicals.
Incompatible Materials Strong oxidizing agents, strong acids.[6]Common incompatibility for amine-containing compounds.
First Aid Measures Eyes: Rinse with water for at least 15 minutes.[3][7] Skin: Wash with soap and water.[3][7] Inhalation: Move to fresh air.[3][4] Ingestion: Do NOT induce vomiting. Seek medical attention.[4][7]Standard first aid procedures for chemical exposure.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select Compatible, Sealed Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Disposal Company F->G H Arrange for Pickup and Manifesting G->H I Proper Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-Butyl [4,4'-bipiperidine]-1-carboxylate. The following guidance is synthesized from SDSs of structurally similar compounds containing tert-butoxycarbonyl (Boc) protected piperidine or bipiperidine moieties. Users must conduct a thorough risk assessment and are encouraged to consult with their institution's environmental health and safety (EHS) department before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tight-sealing safety goggles.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[5]Prevents skin contact which may lead to irritation. Gloves must be inspected before use and disposed of properly after handling.[6][7]
Body Protection Laboratory coat or impervious clothing.[2]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95).[3][6]Required when handling the compound as a powder to avoid inhalation and potential respiratory tract irritation.[1][2][6]

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are critical to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3][4][8] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][2][8] Avoid the formation of dust and aerosols.[2][3][6][7][8]

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don appropriate PPE b Ensure proper ventilation (Fume Hood) a->b c Carefully weigh and transfer solid b->c d Prepare solutions by slowly adding solid to solvent c->d e Decontaminate work surfaces and equipment d->e f Dispose of waste in designated containers e->f g Remove PPE and wash hands thoroughly f->g

A step-by-step workflow for the safe handling of the chemical.

First Aid Measures

In case of exposure, immediate action is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][5]
Skin Contact Immediately wash off with soap and plenty of water.[1][6] Remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][6][7] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[5][8]

Spill and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Spill Response:

    • Evacuate personnel from the spill area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as outlined in Table 1.

    • Prevent the formation of dust.

    • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][4]

    • Avoid allowing the chemical to enter drains.[1][5][6][7]

  • Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.

    • This should be done in accordance with local, state, and federal regulations.[1][2][4] Contact a licensed professional waste disposal service.[6]

Disposal Decision Pathway

start Chemical Waste Generated is_contaminated Is material contaminated with the chemical? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose of per standard lab procedures is_contaminated->non_hazardous No contact_ehs Consult licensed disposal service and local regulations hazardous_waste->contact_ehs

A flowchart for the proper disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.